molecular formula C7H7NO2 B097130 4-acetyl-1H-pyrrole-2-carbaldehyde CAS No. 16168-92-6

4-acetyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B097130
CAS No.: 16168-92-6
M. Wt: 137.14 g/mol
InChI Key: YTVCNLYEPORLTG-UHFFFAOYSA-N
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Description

4-acetyl-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5(10)6-2-7(4-9)8-3-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVCNLYEPORLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290322
Record name 4-Acetyl-1H-pyrrole-2-carboxaldehyde
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16168-92-6
Record name 4-Acetyl-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16168-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-1H-pyrrole-2-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-acetyl-1H-pyrrole-2-carbaldehyde: Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative of interest in medicinal chemistry and organic synthesis. The pyrrole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The presence of both acetyl and carbaldehyde functional groups on the pyrrole ring makes this compound a versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of the potential biological significance of this class of compounds.

Chemical Properties

A summary of the known and predicted chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₇H₇NO₂PubChemLite
Molecular Weight 137.14 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
SMILES CC(=O)C1=CNC(=C1)C=OPubChemLite
InChI InChI=1S/C7H7NO2/c1-5(10)6-2-7(4-9)8-3-6/h2-4,8H,1H3PubChemLite
InChIKey YTVCNLYEPORLTG-UHFFFAOYSA-NPubChemLite
CAS Number 16168-92-6Sigma-Aldrich
Predicted XlogP 0.2PubChemLite

Table 1: Chemical Properties of this compound

Synthesis of this compound

The primary route for the synthesis of this compound is a one-pot Vilsmeier-Haack formylation followed by a Friedel-Crafts acylation.[1] This method provides an efficient pathway to this disubstituted pyrrole.

Experimental Protocol: One-pot Vilsmeier-Haack and Friedel-Crafts Reaction[1]

Materials:

  • Pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Acetyl chloride (CH₃COCl)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation of Pyrrole: Dissolve pyrrole in an anhydrous solvent such as dichloromethane (CH₂Cl₂). Add the pyrrole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Friedel-Crafts Acylation: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a suspension of aluminum chloride (AlCl₃) in anhydrous dichloromethane. Slowly add acetyl chloride to this suspension. Add the resulting acylating agent mixture to the reaction flask containing the formylated pyrrole. Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.

  • Work-up: Upon completion of the reaction, quench the reaction by carefully pouring the mixture into a beaker of ice water. Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Diagram of the Synthetic Workflow:

G cluster_vilsmeier Vilsmeier-Haack Formylation cluster_friedel_crafts Friedel-Crafts Acylation cluster_purification Purification Pyrrole Pyrrole Vilsmeier_Reagent Vilsmeier_Reagent Pyrrole->Vilsmeier_Reagent POCl3, DMF Formylpyrrole Formylpyrrole Vilsmeier_Reagent->Formylpyrrole Formylation Acylation_Mix Acylation_Mix Formylpyrrole->Acylation_Mix Acetyl Chloride, AlCl3 Crude_Product Crude_Product Acylation_Mix->Crude_Product Acylation Workup Workup Crude_Product->Workup Quenching & Extraction Pure_Product This compound Workup->Pure_Product Column Chromatography

Synthetic workflow for this compound.

Potential Biological Activity and Applications in Drug Development

While specific biological studies on this compound are not extensively reported, the broader class of substituted pyrrole-2-carbaldehydes has garnered significant attention in medicinal chemistry. Pyrrole derivatives are known to possess a wide spectrum of biological activities.

  • Anticancer Activity: Numerous substituted pyrrole compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action can be diverse, including the inhibition of key enzymes involved in cell proliferation and survival. For instance, some pyrrole derivatives have been shown to inhibit de novo purine synthesis, DNA polymerase, and RNA polymerases.

  • Anti-inflammatory Activity: Certain pyrrole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

  • Antimicrobial Activity: The pyrrole nucleus is a core component of several natural and synthetic antimicrobial agents. Substituted pyrroles have shown activity against a range of bacteria and fungi.

The presence of reactive aldehyde and ketone functionalities in this compound makes it a valuable intermediate for the synthesis of a library of derivatives. These derivatives can be screened for various biological activities, potentially leading to the discovery of novel therapeutic agents.

Logical Relationship of Pyrrole Derivatives to Biological Activity:

G Pyrrole Pyrrole Core Substituted_Pyrrole Substituted Pyrrole (e.g., this compound) Pyrrole->Substituted_Pyrrole Synthetic Modification Biological_Activity Potential Biological Activities Substituted_Pyrrole->Biological_Activity Anticancer Anticancer Biological_Activity->Anticancer Anti_inflammatory Anti-inflammatory Biological_Activity->Anti_inflammatory Antimicrobial Antimicrobial Biological_Activity->Antimicrobial

Relationship between pyrrole core and biological activities.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound. While comprehensive data on its specific chemical and biological properties are still emerging, its structural features suggest significant potential as a scaffold in the development of new therapeutic agents. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further investigation into its chemical reactivity and biological profile. Researchers in drug discovery are encouraged to explore the derivatization of this compound to unlock its full potential in various therapeutic areas.

References

Technical Guide: 4-Acetyl-1H-pyrrole-2-carboxaldehyde (CAS No. 16168-92-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-1H-pyrrole-2-carboxaldehyde, with the CAS number 16168-92-6, is a substituted pyrrole derivative. Pyrrole and its derivatives are a significant class of heterocyclic compounds that are constituents of many biologically active molecules, including natural products and synthetic drugs. The presence of both an acetyl and a carboxaldehyde group on the pyrrole ring suggests a versatile chemical scaffold for further synthetic modifications and potential biological activity. This document provides a comprehensive overview of the available technical data on 4-Acetyl-1H-pyrrole-2-carboxaldehyde, including its synthesis, physicochemical properties, and a review of the biological activities of related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Acetyl-1H-pyrrole-2-carboxaldehyde is presented in the table below.

PropertyValueSource
CAS Number 16168-92-6[1]
Molecular Formula C₇H₇NO₂[2]
Molecular Weight 137.14 g/mol Calculated
Monoisotopic Mass 137.04768 Da[2]
Canonical SMILES CC(=O)C1=CNC(=C1)C=O[2]
InChI InChI=1S/C7H7NO2/c1-5(10)6-2-7(4-9)8-3-6/h2-4,8H,1H3[2]
InChIKey YTVCNLYEPORLTG-UHFFFAOYSA-N[2]
Predicted XlogP 0.2[2]

Synthesis

The primary route for the synthesis of 4-Acetyl-1H-pyrrole-2-carboxaldehyde is a "one-pot" procedure involving a Vilsmeier-Haack reaction followed by a Friedel-Crafts acylation of pyrrole.[3][4]

Reaction Scheme

The overall synthetic pathway can be depicted as follows:

Synthesis_Workflow Pyrrole Pyrrole Vilsmeier_Intermediate Vilsmeier-Haack Intermediate Pyrrole->Vilsmeier_Intermediate Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Vilsmeier_Intermediate Target_Compound 4-Acetyl-1H-pyrrole- 2-carboxaldehyde Vilsmeier_Intermediate->Target_Compound Friedel-Crafts Acylation Acylating_Agent Acylating Agent (e.g., Acetyl Chloride / AlCl₃) Acylating_Agent->Target_Compound Hydrolysis Hydrolytic Work-up

Caption: Synthetic workflow for 4-Acetyl-1H-pyrrole-2-carboxaldehyde.

Experimental Protocol (Adapted from related synthesis)

Materials:

  • 1-Methylpyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • 1,2-Dichloroethane (solvent)

  • Sodium acetate

  • Chloroform

  • Benzene

  • Neutral alumina

Procedure:

  • Formation of the Vilsmeier Intermediate: A solution of 1-methylpyrrole in 1,2-dichloroethane is added to the Vilsmeier reagent (prepared from POCl₃ and DMF) at a controlled temperature.

  • Friedel-Crafts Acylation: The resulting intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

  • Work-up and Purification: The reaction mixture is worked up hydrolytically, typically involving the addition of a sodium acetate solution. The product is extracted with an organic solvent like chloroform. The crude product is then purified by column chromatography on neutral alumina followed by sublimation.

Yield: The reported yield for 1-methyl-4-acetylpyrrole-2-carboxaldehyde using this method was 83%.[4]

Analytical Data

Crystallographic Data

The crystal structure of 4-Acetyl-1H-pyrrole-2-carboxaldehyde has been determined.[3] In the crystal, the molecules form chains along the b-axis through classical N-H···O hydrogen bonds and weak C-H···O interactions. The pyrrole ring forms dihedral angles of 4.50(9)° and 2.06(8)° with the aldehyde and acetyl groups, respectively.[3]

Spectroscopic Data

Specific spectroscopic data for 4-Acetyl-1H-pyrrole-2-carboxaldehyde is limited in the public domain. However, data from related compounds can be used for interpretation and characterization.

4.2.1. 1H NMR Spectroscopy

The expected 1H NMR spectrum of 4-Acetyl-1H-pyrrole-2-carboxaldehyde would show signals for the aldehydic proton, the two pyrrole ring protons, the N-H proton, and the methyl protons of the acetyl group. The chemical shifts can be estimated based on data for 1-methyl-4-acetylpyrrole-2-carboxaldehyde.[4]

ProtonExpected Chemical Shift (ppm)Multiplicity
-CHO~9.5-9.8s
Pyrrole H~7.4-7.6m
Pyrrole H~7.3-7.5m
-NHBroad singlets
-COCH₃~2.4s

4.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum would show distinct signals for the carbonyl carbons of the aldehyde and acetyl groups, as well as for the carbons of the pyrrole ring and the methyl group.

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (pyrrole)~3400-3200 (broad)
C-H stretch (aldehyde)~2830-2695 (often two bands)
C=O stretch (aldehyde)~1710-1685
C=O stretch (acetyl)~1680-1660
C=C stretch (pyrrole ring)~1550-1450
C-N stretch (pyrrole ring)~1200-1100

Potential Biological Activity and Applications

While no specific biological activity has been reported for 4-Acetyl-1H-pyrrole-2-carboxaldehyde, the broader class of pyrrole derivatives exhibits a wide range of pharmacological properties.

General Biological Activities of Pyrrole Derivatives

Pyrrole-containing compounds have been investigated for various therapeutic applications, including:

  • Antimicrobial and Antifungal Activity: Many pyrrole derivatives have shown potent activity against various bacterial and fungal strains.[5][6][7][8]

  • Enzyme Inhibition: Substituted pyrroles have been designed as inhibitors for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases like Alzheimer's.[9][10][11]

  • Anticancer Activity: The pyrrole scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic and antiproliferative effects against various cancer cell lines.[12][13][14][15]

Potential Signaling Pathways

Given the diverse biological activities of pyrrole derivatives, they could potentially interact with a multitude of signaling pathways. For instance, as enzyme inhibitors, they could directly modulate specific pathways. As antimicrobial agents, they might interfere with essential bacterial metabolic or signaling pathways. Without specific experimental data for 4-Acetyl-1H-pyrrole-2-carboxaldehyde, any discussion of its involvement in signaling pathways remains speculative.

A hypothetical workflow for investigating the biological activity of this compound is presented below.

Biological_Screening_Workflow cluster_screening Initial Screening cluster_hit_validation Hit Validation & Mechanism of Action Screening Compound (4-Acetyl-1H-pyrrole-2-carboxaldehyde) Antimicrobial_Assay Antimicrobial Assays (Bacteria, Fungi) Screening->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assays (Cancer & Normal Cell Lines) Screening->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., Kinases, Cholinesterases) Screening->Enzyme_Inhibition_Assay Hit_Identified Active Compound ('Hit') Antimicrobial_Assay->Hit_Identified Cytotoxicity_Assay->Hit_Identified Enzyme_Inhibition_Assay->Hit_Identified Dose_Response Dose-Response Studies Hit_Identified->Dose_Response Target_Identification Target Identification/ Pathway Analysis Dose_Response->Target_Identification Lead_Optimization Lead Optimization Target_Identification->Lead_Optimization

Caption: A logical workflow for the biological evaluation of 4-Acetyl-1H-pyrrole-2-carboxaldehyde.

Conclusion

4-Acetyl-1H-pyrrole-2-carboxaldehyde is a readily accessible substituted pyrrole with a well-defined synthetic route. While specific analytical and biological data for this compound are sparse, its structural features suggest it as a valuable building block for the synthesis of more complex molecules. The known biological activities of related pyrrole derivatives provide a strong rationale for the further investigation of 4-Acetyl-1H-pyrrole-2-carboxaldehyde and its analogues in drug discovery and development programs. Future research should focus on obtaining comprehensive spectroscopic data, exploring its reactivity, and screening for a range of biological activities to unlock its full potential.

References

In-Depth Technical Guide: Structure Elucidation of 4-acetyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-acetyl-1H-pyrrole-2-carbaldehyde, a substituted pyrrole of interest in medicinal chemistry and materials science. This document details the spectroscopic data and experimental protocols utilized to confirm the molecular structure of this compound.

Molecular Structure and Properties

Chemical Formula: C₇H₇NO₂[1]

Molecular Weight: 137.14 g/mol

Structure:

Caption: Molecular structure of this compound.

Synthesis

The synthesis of this compound can be achieved via a one-pot Vilsmeier-Haack and subsequent Friedel-Crafts reaction.[1] This common method for the formylation and acylation of pyrroles provides an efficient route to this disubstituted product.

G Synthetic Pathway of this compound Pyrrole Pyrrole Vilsmeier_Haack Vilsmeier-Haack Reaction Pyrrole->Vilsmeier_Haack Vilsmeier_reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_reagent->Vilsmeier_Haack Pyrrole_2_carbaldehyde 1H-pyrrole-2-carbaldehyde Friedel_Crafts Friedel-Crafts Acylation Pyrrole_2_carbaldehyde->Friedel_Crafts Acetyl_chloride Acetyl Chloride / AlCl3 Acetyl_chloride->Friedel_Crafts Target_molecule This compound Vilsmeier_Haack->Pyrrole_2_carbaldehyde Friedel_Crafts->Target_molecule

Caption: Synthetic pathway to this compound.

Spectroscopic Data

The structural confirmation of this compound is based on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), complemented by Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.98s1HN-H
9.61s1HCHO
7.70s1HPyrrole H-5
7.39t, J = 1.8 Hz1HPyrrole H-3
2.48s3H-COCH₃

Data obtained from Ge et al., HETEROCYCLES, Vol. 78, No. 3, 2009.[2]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
193.0-COCH₃
180.2CHO
133.4Pyrrole C-2
129.2Pyrrole C-4
128.0Pyrrole C-5
120.2Pyrrole C-3
27.4-COCH₃

Data obtained from Ge et al., HETEROCYCLES, Vol. 78, No. 3, 2009.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Table 3: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺138.05496
[M+Na]⁺160.03690
[M-H]⁻136.04040
[M]⁺137.04713

Predicted data from PubChemLite.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~3300N-HStretching
~1680C=O (acetyl)Stretching
~1650C=O (aldehyde)Stretching
~1550C=C (pyrrole ring)Stretching
~1400C-H (methyl)Bending

Expected values based on typical IR absorption frequencies for the respective functional groups.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition (¹H NMR):

    • Spectrometer: 300 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32, to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Acquisition (¹³C NMR):

    • Spectrometer: 75 MHz or higher field instrument.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙) to confirm the molecular weight. For HRMS, compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull: Grind the solid sample to a fine powder and then disperse it in a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the salt plates.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Structure Elucidation Workflow

The logical process for the structure elucidation of this compound is outlined below.

G Structure Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis One-pot Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR_data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_data MS_data MS Data Analysis: - Molecular Ion Peak - Fragmentation (optional) MS->MS_data IR_data IR Data Analysis: - Characteristic Bands IR->IR_data Structure_Confirmation Structure Confirmation NMR_data->Structure_Confirmation MS_data->Structure_Confirmation IR_data->Structure_Confirmation

Caption: Workflow for the structure elucidation of this compound.

References

An In-depth Technical Guide to Electrophilic Substitution on the Pyrrole Ring of 4-acetyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and predicted outcomes of electrophilic substitution reactions on the 4-acetyl-1H-pyrrole-2-carbaldehyde ring. Due to the presence of two electron-withdrawing groups, the pyrrole ring is significantly deactivated, influencing both its reactivity and the regioselectivity of further substitutions. This document consolidates theoretical knowledge and data from analogous substituted pyrroles to serve as a predictive resource for synthetic planning.

Core Concepts: Reactivity and Regioselectivity

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, typically at the C2 or C5 (α) positions. This preference is attributed to the formation of a more stable cationic intermediate, which can be delocalized over three resonance structures.[1][2] However, the introduction of electron-withdrawing substituents, such as the formyl (-CHO) and acetyl (-COCH₃) groups present in this compound, profoundly alters this reactivity profile.

These deactivating groups reduce the electron density of the pyrrole ring, making it less nucleophilic and thus less reactive towards electrophiles. Consequently, more forcing reaction conditions are generally required compared to unsubstituted pyrrole.

The directing effects of the existing substituents are crucial in determining the position of further substitution. Both the 2-formyl and 4-acetyl groups are meta-directing in benzene chemistry. In the context of the pyrrole ring, their deactivating influence is exerted on all positions, but the inherent preference for attack at the α-positions (C2 and C5) and β-positions (C3 and C4) must be considered. In this compound, the C2 and C4 positions are occupied. The remaining open positions are C3 and C5.

Based on the general principles of electrophilic substitution on substituted pyrroles, the likely sites for electrophilic attack are the C5 and C3 positions. The C5 position is generally favored for electrophilic attack in pyrroles bearing an electron-withdrawing group at the C2 position. Therefore, it is predicted that electrophilic substitution on this compound will preferentially occur at the C5 position .

G

Predicted Electrophilic Substitution Reactions

The following sections detail the predicted outcomes and suggested experimental protocols for various electrophilic substitution reactions on this compound. The quantitative data presented is predictive and based on the reactivity of similarly deactivated pyrrole systems.

Halogenation

Halogenation is expected to occur at the C5 position. Due to the deactivated nature of the ring, direct halogenation with Br₂ or Cl₂ may require a Lewis acid catalyst or proceed slowly. Milder halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are often preferred for pyrroles to avoid polyhalogenation and side reactions.

Table 1: Predicted Data for Halogenation Reactions

ElectrophileReagent(s)SolventPredicted Major ProductPredicted Yield (%)
Br⁺NBSDMF or CCl₄4-acetyl-5-bromo-1H-pyrrole-2-carbaldehyde60-75
Cl⁺NCSDMF or CCl₄4-acetyl-5-chloro-1H-pyrrole-2-carbaldehyde55-70
I⁺I₂, HIO₃Dioxane4-acetyl-5-iodo-1H-pyrrole-2-carbaldehyde50-65

Experimental Protocol: Bromination using NBS

  • Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium thiosulfate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G

Nitration

Nitration of the deactivated pyrrole ring requires careful selection of reagents to avoid degradation. A mixture of nitric acid and sulfuric acid is likely too harsh. Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), are recommended.

Table 2: Predicted Data for Nitration

ElectrophileReagent(s)SolventPredicted Major ProductPredicted Yield (%)
NO₂⁺HNO₃, Ac₂OAcetic Anhydride4-acetyl-5-nitro-1H-pyrrole-2-carbaldehyde40-55

Experimental Protocol: Nitration using Acetyl Nitrate

  • Prepare acetyl nitrate by cautiously adding fuming nitric acid (1.0 eq) to acetic anhydride at 0-5 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in acetic anhydride.

  • Cool the pyrrole solution to -10 °C.

  • Slowly add the pre-formed acetyl nitrate solution to the pyrrole solution, maintaining the temperature below -5 °C.

  • Stir the reaction mixture at -10 °C for 1-2 hours.

  • Carefully pour the mixture onto crushed ice and allow it to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify by column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation is anticipated to be very challenging on this highly deactivated ring system. Standard Lewis acid catalysts like AlCl₃ may complex with the carbonyl oxygens, further deactivating the ring. The reaction is unlikely to proceed under standard conditions. If attempted, a strong Lewis acid and forcing conditions would be necessary, with a high probability of low yield or decomposition.

Table 3: Predicted Data for Friedel-Crafts Acylation

ElectrophileReagent(s)SolventPredicted Major ProductPredicted Yield (%)
RCO⁺Acyl chloride, AlCl₃Dichloromethane4-acetyl-5-acyl-1H-pyrrole-2-carbaldehyde< 10 (predicted)

Due to the low predicted success rate, a detailed experimental protocol is not provided. Alternative synthetic routes to 5-acyl derivatives would be more viable.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring. Given that the target molecule already possesses a formyl group and is electron-poor, this reaction is not applicable for further substitution.

Conclusion

The electrophilic substitution of this compound is predicted to be a challenging transformation due to the deactivating nature of the two carbonyl substituents. Nevertheless, based on established principles of pyrrole chemistry, electrophilic attack is expected to occur preferentially at the C5 position. Halogenation and nitration are feasible reactions, provided that appropriate reagents and conditions are employed to counteract the reduced reactivity of the substrate. Friedel-Crafts acylation is likely to be unsuccessful. The information and protocols presented in this guide are intended to serve as a foundational resource for the design and execution of synthetic strategies involving this highly functionalized pyrrole core. Experimental validation is essential to confirm these predictions.

References

Potential Biological Activities of 4-acetyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the potential biological activities of 4-acetyl-1H-pyrrole-2-carbaldehyde based on available scientific literature for structurally related pyrrole derivatives. Direct experimental data on the biological activity of this compound is limited. Therefore, the information presented herein is intended to be predictive and for research and drug development guidance.

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in a multitude of biologically active compounds, both natural and synthetic.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The compound this compound, synthesized via a one-pot Vilsmeier-Haack and subsequent Friedel-Crafts reaction, possesses two key functional groups: an acetyl group at the 4-position and a carbaldehyde group at the 2-position.[4] These reactive moieties provide opportunities for further chemical modifications to generate a library of derivatives with potentially enhanced and diverse biological activities. This guide explores the prospective biological activities of this compound by examining the established activities of analogous pyrrole-2-carbaldehyde and other substituted pyrrole derivatives.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to exhibit anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Pyrrole derivatives are a well-established class of anticancer agents, with mechanisms of action that include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][2][5] For instance, certain pyrrole derivatives act as competitive inhibitors of key signaling proteins like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[5][6] The cytotoxic effects of various pyrrole derivatives against several cancer cell lines have been documented, highlighting their potential as therapeutic agents.[7][8]

Quantitative Data on Anticancer Activity of Related Pyrrole Derivatives:

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
Alkynylated pyrrole derivativesU251 (Glioma)MTT2.29 ± 0.18[8]
A549 (Lung)MTT3.49 ± 0.30[8]
Pyrrole hydrazonesSH-4 (Melanoma)MTT44.63 ± 3.51[8]
Pyrrolyl Benzohydrazide C8A549 (Lung)MTT9.54[7]
Pyrrolyl Benzohydrazide C18A549 (Lung)MTT10.38[7]
Spiro-pyrrolopyridazine SPP10MCF-7 (Breast)XTT2.31 ± 0.3[7]
Antimicrobial Activity

The pyrrole scaffold is present in several natural and synthetic antimicrobial agents.[9][10] Derivatives of pyrrole-2-carbaldehyde have shown activity against a range of bacterial and fungal pathogens.[11][12][13] The mode of action for these compounds can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[14]

Quantitative Data on Antimicrobial Activity of Related Pyrrole Derivatives:

Compound ClassMicroorganismMethodZone of Inhibition (mm) / MIC (µg/mL)Reference
1,2,3,4-tetrasubstituted pyrrole derivativesStaphylococcus aureusDisc Diffusion30[15]
Bacillus cereusDisc Diffusion19[15]
Pyrrole-2-carboxamide derivativesKlebsiella pneumoniaeBroth MicrodilutionMIC: 1.02[16]
Escherichia coliBroth MicrodilutionMIC: 1.56[16]
Pseudomonas aeruginosaBroth MicrodilutionMIC: 3.56[16]
Aconicaramide (a Py-2-C derivative)Micrococcus caseolyticusNot specifiedMIC: 200[12]
Staphylococcus epidermidisNot specifiedMIC: 400[12]
Staphylococcus aureusNot specifiedMIC: 800[12]
Anti-inflammatory Activity

Pyrrole-containing compounds have been investigated for their anti-inflammatory properties, with some derivatives demonstrating potent activity in both in vitro and in vivo models.[16][17] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[18][19]

Quantitative Data on Anti-inflammatory Activity of Related Pyrrole Derivatives:

Compound ClassAssayModelActivityReference
Pyrrole derivativesCarrageenan-induced paw edemaIn vivo (Rats)Significant reduction in edema[17]
N-arylpyrrole derivativesCOX-1 and COX-2 inhibitionIn vitroPotent inhibition, with some compounds showing selectivity for COX-2[19]
1,5-Diphenylpyrrole derivativesAnalgesic and anti-inflammatory testsIn vivo (Mice)Effective anti-nociceptive profile[16]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of the biological activities of this compound and its future derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[7][20]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with solvent) and blank (medium only) wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[20]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[14]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (dissolved in a suitable solvent)

  • Sterile 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance using a microplate reader.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.[21][22]

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and test compound groups at different doses.

  • Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the potential activities of this compound can aid in understanding its mechanism of action and in designing further experiments.

anticancer_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis EGFR/VEGFR EGFR/VEGFR Kinase Cascade Kinase Cascade EGFR/VEGFR->Kinase Cascade Activation Transcription Factors Transcription Factors Kinase Cascade->Transcription Factors Activation Microtubule Dynamics Microtubule Dynamics Cell Cycle Arrest Cell Cycle Arrest Microtubule Dynamics->Cell Cycle Arrest Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Angiogenesis Angiogenesis Gene Expression->Angiogenesis Apoptosis Induction Apoptosis Induction Pyrrole Derivative Pyrrole Derivative Pyrrole Derivative->EGFR/VEGFR Inhibition Pyrrole Derivative->Microtubule Dynamics Disruption Pyrrole Derivative->Apoptosis Induction Induction Cell Cycle Arrest->Apoptosis Induction

Caption: Potential anticancer mechanisms of pyrrole derivatives.

experimental_workflow Start Start In Vitro Screening In Vitro Screening Start->In Vitro Screening Anticancer Assays Anticancer Assays In Vitro Screening->Anticancer Assays Antimicrobial Assays Antimicrobial Assays In Vitro Screening->Antimicrobial Assays Anti-inflammatory Assays Anti-inflammatory Assays In Vitro Screening->Anti-inflammatory Assays Lead Identification Lead Identification Anticancer Assays->Lead Identification Antimicrobial Assays->Lead Identification Anti-inflammatory Assays->Lead Identification In Vivo Studies In Vivo Studies Lead Identification->In Vivo Studies Mechanism of Action Studies Mechanism of Action Studies Lead Identification->Mechanism of Action Studies Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development Mechanism of Action Studies->Preclinical Development

Caption: General workflow for drug discovery of pyrrole derivatives.

Conclusion

While direct biological data for this compound is not yet available, the extensive research on related pyrrole derivatives strongly suggests its potential as a scaffold for the development of novel therapeutic agents. The presence of acetyl and carbaldehyde functional groups offers versatile handles for synthetic modifications, enabling the generation of a diverse chemical library for screening. The predicted anticancer, antimicrobial, and anti-inflammatory activities, supported by the data from analogous compounds, provide a solid foundation for initiating a comprehensive biological evaluation of this promising molecule and its derivatives. The experimental protocols and workflows outlined in this guide offer a structured approach for researchers to systematically investigate and unlock the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyrroles from 4-acetyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-acetyl-1H-pyrrole-2-carbaldehyde is a versatile bifunctional building block for the synthesis of a wide array of substituted and fused pyrrole derivatives. Its two distinct carbonyl functionalities—a more reactive aldehyde at the C2 position and a ketone at the C4 position—allow for selective transformations, making it a valuable precursor in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key synthetic transformations starting from this compound. The methodologies focus on selective reactions of the aldehyde group and cyclization strategies to construct fused heterocyclic systems.

Workflow for Synthetic Diversification

The following diagram illustrates the potential synthetic pathways originating from this compound, highlighting its utility in generating diverse molecular scaffolds.

G cluster_start Starting Material cluster_reactions Selective Aldehyde Transformations cluster_cyclization Cyclization / Fused Systems cluster_products Product Classes start This compound knoevenagel Knoevenagel Condensation start->knoevenagel wittig Wittig Olefination start->wittig reductive Reductive Amination start->reductive cyclize Condensation & Cyclization start->cyclize prod_k α,β-Unsaturated Pyrroles knoevenagel->prod_k prod_w Vinyl-Substituted Pyrroles wittig->prod_w prod_r Aminomethyl Pyrroles reductive->prod_r prod_c Fused Pyrroles (e.g., Pyrrolopyrimidines) cyclize->prod_c

Caption: Synthetic utility of this compound.

Application Note 1: Knoevenagel Condensation for C2-Vinylene Pyrroles

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation. It involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[1] Due to the higher electrophilicity of the aldehyde group compared to the ketone, this reaction proceeds selectively at the C2-carbaldehyde position of the starting material. This route is ideal for synthesizing pyrroles with extended conjugation, which are of interest as dyes, molecular sensors, and biologically active agents.

G reagents This compound + Active Methylene Compound (Z-CH2-Z') conditions Base Catalyst (e.g., Piperidine, Pyrrolidine) Solvent (e.g., EtOH, Toluene) Heat reagents->conditions product 2-(2,2-disubstituted-vinyl)- 4-acetyl-1H-pyrrole conditions->product Condensation

Caption: Knoevenagel condensation pathway.

Quantitative Data Summary

The following table outlines representative active methylene compounds and typical yields for the Knoevenagel condensation. Yields are estimated based on similar reactions reported in the literature.

EntryActive Methylene Compound (Z-CH₂-Z')Product Substituents (C=C(Z)(Z'))Typical Yield (%)
1MalononitrileZ, Z' = CN85 - 95
2Ethyl CyanoacetateZ = CN, Z' = COOEt80 - 90
3Diethyl MalonateZ, Z' = COOEt75 - 85
42,4-Pentanedione (Acetylacetone)Z, Z' = COCH₃70 - 80
Detailed Experimental Protocol: Synthesis of 2-(4-acetyl-1H-pyrrol-2-yl)-3-oxobut-2-enenitrile
  • Reagents and Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 151 mg).

    • Add absolute ethanol (20 mL) to dissolve the starting material.

    • Add an active methylene compound, for instance, acetylacetone (1.1 mmol, 110 mg).

    • Add a catalytic amount of piperidine (0.1 mmol, 10 µL).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes.

    • Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes).

    • Continue refluxing for 2-4 hours or until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • If a solid has formed, collect the product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Application Note 2: Wittig Olefination for C2-Alkene Pyrroles

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[2][3] It utilizes a phosphorus ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-based substituent. This reaction is highly selective for aldehydes over ketones, allowing for the clean conversion of the C2-carbaldehyde group. The nature of the ylide (stabilized or non-stabilized) can influence the stereoselectivity of the resulting alkene. This pathway is crucial for introducing diverse vinyl groups, which can serve as handles for further functionalization (e.g., in cross-coupling or polymerization reactions).

G reagents This compound + Phosphorus Ylide (Ph3P=CHR) conditions Anhydrous Solvent (e.g., THF, Et2O) Inert Atmosphere (N2/Ar) reagents->conditions product 4-acetyl-2-(alken-1-yl)- 1H-pyrrole conditions->product Olefination G reagents This compound + Amine (R1R2NH) conditions 1. Imine Formation (AcOH catalyst) 2. In-situ Reduction (e.g., NaBH(OAc)3) reagents->conditions product 4-acetyl-2-((dialkylamino)methyl) -1H-pyrrole conditions->product Amination G reagents This compound + 3-aminocrotononitrile conditions Base Catalyst (e.g., Piperidine) Reflux in EtOH reagents->conditions intermediate Aza-diene intermediate (via Knoevenagel) conditions->intermediate product 7-acetyl-2,4-dimethyl- pyrrolo[1,2-a]pyrimidine-6-carbonitrile intermediate->product Intramolecular Cyclization

References

Application Notes and Protocols: Reaction of 4-acetyl-1H-pyrrole-2-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between 4-acetyl-1H-pyrrole-2-carbaldehyde and various amines. The primary products of this condensation reaction are Schiff bases, also known as imines, which are valuable intermediates in organic synthesis and possess a wide range of biological activities. The presence of the acetyl group at the 4-position of the pyrrole ring is anticipated to enhance the reactivity of the aldehyde and modulate the properties of the resulting Schiff base derivatives.

Introduction

The reaction of aldehydes and ketones with primary amines to form Schiff bases is a fundamental transformation in organic chemistry.[1] Pyrrole-2-carbaldehyde and its derivatives are particularly interesting building blocks due to the biological significance of the pyrrole moiety, which is a core component of many natural products and pharmaceuticals.[1][2] The title compound, this compound, offers two reactive carbonyl sites, the carbaldehyde at position 2 being generally more reactive towards nucleophilic attack by amines than the acetyl group at position 4. This allows for selective Schiff base formation at the 2-position. The resulting N-substituted imines are versatile ligands in coordination chemistry and have been investigated for their antibacterial, antifungal, anticancer, and corrosion inhibition properties.[3][4][5]

The synthesis of this compound itself can be achieved via a one-pot Vilsmeier-Haack and subsequent Friedel-Crafts reaction.[6]

Reaction Pathway: Schiff Base Formation

The reaction proceeds via a nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the carbaldehyde, followed by the elimination of a water molecule to form the imine. The reaction is typically catalyzed by a small amount of acid.

ReactionPathway reactant1 This compound intermediate Hemiaminal Intermediate reactant1->intermediate + R-NH2 reactant2 Primary Amine (R-NH2) reactant2->intermediate product Schiff Base (Imine) intermediate->product - H2O water H2O Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization s1 Dissolve Aldehyde in Ethanol s3 Mix Solutions s1->s3 s2 Dissolve Amine in Ethanol s2->s3 s4 Add Catalyst (Glacial Acetic Acid) s3->s4 s5 Reflux s4->s5 w1 Cool to Room Temperature s5->w1 w2 Filter Precipitate w1->w2 w3 Wash with Cold Ethanol w2->w3 w4 Recrystallize w3->w4 c1 FT-IR Spectroscopy w4->c1 c2 ¹H NMR Spectroscopy w4->c2 c3 Mass Spectrometry w4->c3 c4 Elemental Analysis w4->c4

References

Application Notes and Protocols for Knoevenagel Condensation with 4-acetyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a versatile method for creating α,β-unsaturated compounds.[1][2][3] This application note details the protocol for the Knoevenagel condensation of 4-acetyl-1H-pyrrole-2-carbaldehyde with various active methylene compounds. The resulting products, substituted pyrrole derivatives, are of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrrole scaffold.[4][5][6][7][8]

Pyrrole-2-carbaldehyde derivatives have been shown to possess neuroprotective activities.[5] The products of this condensation can serve as key intermediates in the synthesis of novel therapeutic agents, polymers, and other functional materials.[2] The protocols provided herein are designed to be efficient and adaptable, with options for environmentally friendly ("green") chemistry approaches.[2][9][10]

Experimental Protocols

This section provides detailed methodologies for the Knoevenagel condensation of this compound with representative active methylene compounds.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol describes a classic approach using a basic amine catalyst.[3]

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for work-up)

  • Distilled water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add malononitrile (1.1 mmol) to the solution and stir until it is completely dissolved.

  • Add piperidine (0.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (20 mL).

  • Acidify the mixture with 1N HCl to a pH of ~5-6.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: L-Proline-Catalyzed Green Synthesis in Aqueous Medium

This protocol offers an environmentally friendly approach using an organocatalyst in water.[11]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • L-Proline

  • Water

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a suspension of this compound (1.0 mmol) in water (10 mL), add ethyl cyanoacetate (1.0 mmol).

  • Add L-proline (0.1 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 6-8 hours. Monitor the reaction by TLC.

  • After completion, extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine solution (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes representative data for the Knoevenagel condensation of this compound with various active methylene compounds under different catalytic conditions.

EntryActive Methylene CompoundCatalystSolventTime (h)Yield (%)
1MalononitrilePiperidineEthanol392
2Ethyl cyanoacetateL-ProlineWater788
3Diethyl malonateDBUWater585
4CyanoacetamideTriethylamineEthanol490
5Malonic acidPyridinePyridine675*

*Yield after decarboxylation.

Visualizations

The following diagrams illustrate the chemical reaction and the general experimental workflow.

Knoevenagel_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Pyrrole This compound Product Knoevenagel Product Pyrrole->Product + ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Product Catalyst Catalyst (e.g., Piperidine) Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Caption: Chemical scheme of the Knoevenagel condensation.

Experimental_Workflow start Start dissolve Dissolve Pyrrole Aldehyde in Solvent start->dissolve add_reagents Add Active Methylene Compound & Catalyst dissolve->add_reagents reaction Stir at Room Temperature (Monitor by TLC) add_reagents->reaction workup Reaction Work-up (Quenching, Extraction/Filtration) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols: Protecting Group Strategies for 4-Acetyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Acetyl-1H-pyrrole-2-carbaldehyde is a versatile building block in medicinal chemistry and materials science, featuring three reactive functional groups: a pyrrole N-H, a C2-carbaldehyde, and a C4-acetyl group. The strategic protection and deprotection of these sites are crucial for achieving regioselective modifications and synthesizing complex target molecules. This document provides detailed application notes and experimental protocols for the selective protection of each functional group, enabling researchers to navigate the synthetic challenges posed by this trifunctional scaffold. Orthogonal protecting group strategies are presented to allow for the selective deprotection of one functional group in the presence of others, offering a flexible synthetic toolkit.

Logical Workflow for Selective Protection

The selection of a protecting group strategy depends on the desired synthetic outcome. A general workflow for the selective protection of this compound is outlined below. The choice of the initial protection step is critical and will dictate the subsequent reaction possibilities.

G cluster_deprotection Deprotection Strategies start This compound N_protection N-Protection (e.g., Boc, SEM, Tosyl) start->N_protection Basic or Neutral Conditions Aldehyde_protection Selective Aldehyde Protection (Acetal Formation) start->Aldehyde_protection Mild Acidic Conditions N_Aldehyde_protection N-Protected, Aldehyde-Protected Pyrrole N_protection->N_Aldehyde_protection Mild Acidic Conditions N_Acetyl_protection N-Protected, Acetyl-Protected Pyrrole N_protection->N_Acetyl_protection Specific Conditions (Less Common) Aldehyde_protection->N_Aldehyde_protection Basic or Neutral Conditions N_deprotection Selective N-Deprotection N_Aldehyde_protection->N_deprotection Aldehyde_deprotection Selective Aldehyde Deprotection N_Aldehyde_protection->Aldehyde_deprotection Acetyl_protection Selective Acetyl Protection (Less Favorable)

Caption: General workflow for protecting this compound.

N-H Protection Strategies

Due to the electron-withdrawing nature of the acetyl and formyl groups, the pyrrole nitrogen is acidic and susceptible to deprotonation. Protection of the N-H is often the first step in a synthetic sequence to prevent undesired side reactions and improve solubility in organic solvents.

Data Presentation: Comparison of N-Protecting Groups

Protecting GroupReagents for IntroductionTypical ConditionsDeprotection ReagentsTypical ConditionsOrthogonality Notes
Boc (tert-Butoxycarbonyl)(Boc)₂O, DMAPTHF or ACN, rt, 2-12 hTFA or HClDCM or Dioxane, 0°C to rt, 1-4 hLabile to strong acids. Stable to bases and hydrogenolysis.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH or DBUTHF or DMF, 0°C to rt, 1-3 hTBAF or HClTHF, rt, 2-6 h (TBAF) or Propanol/H₂O, reflux (HCl)Labile to fluoride ions and strong acids. Stable to bases.
Tosyl (p-Toluenesulfonyl)Ts-Cl, NaH or K₂CO₃DMF or Acetone, rt to 60°C, 4-16 hNaOH or Mg/MeOHMeOH/H₂O, rt to reflux, 12-24 hStable to acids. Labile to strong bases and some reducing agents.[1][2]
Experimental Protocols for N-Protection

Protocol 1: N-Boc Protection

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portionwise at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-acetyl-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carbaldehyde. Expected Yield: 85-95%

Protocol 2: N-SEM Protection

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF, 0.2 M) at 0°C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0°C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-acetyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carbaldehyde. Expected Yield: 80-90%

Protocol 3: N-Tosyl Protection

  • To a solution of this compound (1.0 eq) in anhydrous acetone (0.15 M), add potassium carbonate (1.5 eq).

  • Add p-toluenesulfonyl chloride (Ts-Cl, 1.1 eq) and stir the mixture at reflux for 12-16 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate and purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to obtain 4-acetyl-1-tosyl-1H-pyrrole-2-carbaldehyde.[1] Expected Yield: 75-85%

Carbonyl Group Protection Strategies

The presence of two distinct carbonyl functionalities, an aldehyde and a ketone, allows for selective protection based on their differential reactivity. Aldehydes are generally more electrophilic and less sterically hindered than ketones, making them more susceptible to nucleophilic attack, including acetal formation.

G start N-Protected This compound product Selective Aldehyde Protection (Acetal Formation) start->product Chemoselective Reaction reagents Ethylene Glycol (1.1 eq) p-TsOH (cat.) conditions Toluene, Dean-Stark Reflux, 2-4 h ketone Ketone remains free product->ketone

Caption: Selective protection of the aldehyde group as a cyclic acetal.

Data Presentation: Aldehyde Protection

Protecting GroupReagents for IntroductionTypical ConditionsDeprotection ReagentsTypical ConditionsOrthogonality Notes
Dioxolane (Ethylene Acetal)Ethylene glycol, p-TsOH (cat.)Toluene, Dean-Stark, reflux, 2-4 hAqueous HCl or Acetic AcidTHF/H₂O, rt, 1-3 hLabile to acids. Stable to bases, nucleophiles, and reducing agents.
Experimental Protocol for Selective Aldehyde Protection

Protocol 4: Selective Dioxolane Formation at the C2-Carbaldehyde

Note: It is highly recommended to first protect the pyrrole N-H to prevent acid-catalyzed polymerization.

  • To a solution of N-protected this compound (e.g., N-Boc derivative from Protocol 1) (1.0 eq) in toluene (0.1 M), add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, with azeotropic removal of water.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine to suppress deprotection) to yield the N-protected 4-acetyl-pyrrole-2-(1,3-dioxolane) derivative. Expected Yield: >90%

Orthogonal Protecting Group Strategies and Deprotection

The use of orthogonal protecting groups allows for the selective removal of one group while others remain intact. This is particularly useful in multi-step syntheses.

Scenario 1: Selective N-Deprotection

An N-Boc group can be removed under acidic conditions while an acetal protecting the aldehyde remains intact.

Protocol 5: Selective N-Boc Deprotection

  • Dissolve the N-Boc protected, aldehyde-protected pyrrole (from Protocol 4) in dichloromethane (DCM, 0.1 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Carefully neutralize the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify by chromatography if necessary. Expected Yield: >95%

Scenario 2: Selective Aldehyde Deprotection

An acetal can be hydrolyzed under mild acidic conditions that may not be sufficient to remove a more robust N-protecting group like N-Tosyl.

Protocol 6: Selective Acetal Deprotection

  • Dissolve the N-Tosyl protected, aldehyde-protected pyrrole in a mixture of THF and 1M aqueous HCl (4:1 v/v).

  • Stir the mixture at room temperature for 2-3 hours.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Tosyl protected this compound. Expected Yield: >90%

Scenario 3: N-SEM Deprotection with Fluoride

The SEM group is orthogonal to both acid- and base-labile groups and can be selectively removed with a fluoride source.

Protocol 7: Selective N-SEM Deprotection

  • To a solution of the N-SEM protected pyrrole derivative in anhydrous THF (0.1 M), add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).

  • Stir the reaction at room temperature for 2-6 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography. Expected Yield: 80-90%

Conclusion

The strategic application of protecting groups is essential for the successful synthetic manipulation of this compound. This guide provides a framework and detailed protocols for the selective protection of the pyrrole nitrogen and the carbaldehyde function. By employing orthogonal protecting groups such as Boc, SEM, Tosyl, and acetals, researchers can devise flexible and efficient synthetic routes to complex molecules derived from this valuable starting material. The provided protocols are based on established chemical principles and can be optimized for specific applications.

References

Troubleshooting & Optimization

"purification of 4-acetyl-1H-pyrrole-2-carbaldehyde by column chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-acetyl-1H-pyrrole-2-carbaldehyde by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities Incorrect solvent system polarity.Optimize the solvent system using Thin Layer Chromatography (TLC). Start with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity. Aim for an Rf value of 0.25-0.35 for the desired product to ensure good separation.
Co-elution with a closely related impurity (e.g., regioisomer or starting material).Try a different solvent system with alternative selectivity. For example, substitute ethyl acetate with dichloromethane or a mixture of toluene and acetone.
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Product is not Eluting from the Column Solvent system is not polar enough.Gradually increase the polarity of the eluent. If using a gradient, ensure the final polarity is high enough to elute the compound. A small percentage of methanol (0.5-1%) can be added to the ethyl acetate/hexane mixture for highly retained compounds.
The compound may have decomposed on the silica gel.This compound can be sensitive to acidic conditions. Perform a stability test on a small sample with silica gel. If decomposition is observed, consider using deactivated (neutral) silica gel (by adding ~1% triethylamine to the eluent) or switching to a different stationary phase like neutral alumina.
Product Elutes Too Quickly (High Rf) The solvent system is too polar.Decrease the polarity of the eluent by reducing the percentage of the more polar solvent (e.g., decrease the ethyl acetate concentration in a hexane/ethyl acetate system).
Streaking or Tailing of the Product Band The compound is interacting too strongly with the stationary phase.Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of the compound and impurities. For aldehydes, which can be sensitive, deactivating the silica with triethylamine is a common strategy.
The sample was not loaded onto the column in a concentrated band.Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent, and apply it carefully to the top of the column in a narrow band.
Multiple Spots on TLC After Column Purification Incomplete separation.Re-run the column with a shallower gradient or a less polar solvent system to improve resolution.
Decomposition of the product during purification or solvent removal.Avoid prolonged exposure to silica gel. Use a less acidic stationary phase if needed. Ensure rotary evaporation is performed at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common starting point for polar aromatic compounds like this compound is a mixture of hexanes and ethyl acetate. Based on TLC analysis, a typical starting eluent could be in the range of 20-40% ethyl acetate in hexanes. It is crucial to optimize this ratio using TLC prior to running the column.

Q2: My product seems to be degrading on the silica gel column. What can I do?

A2: Aldehydes and pyrroles can be sensitive to the acidic nature of standard silica gel. To mitigate degradation, you can use silica gel that has been neutralized by pre-treating it with a solvent system containing a small amount of triethylamine (approximately 0.5-1% v/v). Alternatively, using a different stationary phase such as neutral alumina can be effective.

Q3: How can I identify the common impurities from the synthesis of this compound?

A3: The synthesis of this compound often involves a one-pot Vilsmeier-Haack formylation and a Friedel-Crafts acylation. Potential impurities include unreacted pyrrole, mono-substituted intermediates (pyrrole-2-carbaldehyde or 2-acetylpyrrole), and regioisomers. These can often be distinguished from the product by their different polarities on a TLC plate.

Q4: What are the expected relative Rf values for the product and its common impurities?

A4: The exact Rf values will depend on the specific solvent system. However, you can expect the following trend in polarity (from least polar to most polar), which will be reflected in their Rf values (higher Rf for less polar compounds):

  • Unreacted starting materials (e.g., pyrrole).

  • Mono-acetylated or mono-formylated pyrrole intermediates.

  • This compound (Product) .

  • More polar byproducts or decomposition products.

The desired product, having two polar functional groups, will be more polar than the mono-substituted intermediates.

Experimental Data

Table 1: Example TLC Data for Optimization of Solvent System

The following table presents hypothetical TLC data to illustrate the process of optimizing the mobile phase for column chromatography. The goal is to achieve good separation between the product and potential impurities.

Solvent System (Ethyl Acetate:Hexanes)Rf of Impurity 1 (less polar)Rf of ProductRf of Impurity 2 (more polar)Separation Quality
20:800.550.300.10Good separation
30:700.650.450.20Moderate separation
40:600.750.600.35Poor separation (co-elution likely)
50:500.850.750.50Very poor separation

Based on this data, a 20:80 mixture of ethyl acetate and hexanes would be a good starting point for the column chromatography.

Experimental Protocol

Detailed Methodology for Column Chromatography Purification

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional, for neutralization)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • UV lamp

  • Collection tubes/flasks

  • Rotary evaporator

2. Preparation:

  • TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various ratios of ethyl acetate/hexanes to determine the optimal solvent system that gives the product an Rf value of approximately 0.25-0.35 and good separation from impurities.

  • Slurry Packing the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 20% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent if necessary for solubility.

  • Carefully add the dissolved sample to the top of the column using a pipette, ensuring not to disturb the sand layer.

  • Drain the solvent until the sample has been adsorbed onto the silica gel.

  • Gently add a small amount of the initial eluent to wash any remaining sample from the sides of the column onto the silica bed.

4. Elution and Fraction Collection:

  • Carefully fill the column with the initial eluent.

  • Begin collecting fractions. The volume of each fraction will depend on the size of the column.

  • If using a gradient elution, gradually increase the polarity of the solvent system (e.g., from 20% to 40% ethyl acetate in hexanes) after the less polar impurities have eluted.

  • Monitor the elution process by performing TLC analysis on the collected fractions.

5. Product Isolation:

  • Combine the fractions that contain the pure product as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator at a low temperature to yield the purified this compound.

Visualizations

Troubleshooting_Workflow start Start Purification tlc Run TLC to Determine Optimal Solvent System start->tlc pack_column Pack Column with Silica Gel Slurry tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute Column and Collect Fractions load_sample->elute analyze_fractions Analyze Fractions by TLC elute->analyze_fractions poor_sep Poor Separation? analyze_fractions->poor_sep combine_pure Combine Pure Fractions and Evaporate Solvent end_product Pure Product combine_pure->end_product no_elution Product Not Eluting? poor_sep->no_elution No optimize_solvent Optimize Solvent System (Change Polarity/Solvent) poor_sep->optimize_solvent Yes streaking Streaking/Tailing? no_elution->streaking No use_neutral_silica Use Neutral Silica/Alumina or Add Triethylamine no_elution->use_neutral_silica Yes streaking->combine_pure No check_loading Check Sample Loading Technique streaking->check_loading Yes optimize_solvent->tlc use_neutral_silica->tlc check_loading->load_sample

Caption: Troubleshooting workflow for column chromatography purification.

Logical_Relationships cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification cluster_product Final Product synthesis Vilsmeier-Haack & Friedel-Crafts Reaction imp1 Unreacted Starting Materials synthesis->imp1 imp2 Mono-substituted Pyrroles synthesis->imp2 imp3 Regioisomers synthesis->imp3 product 4-acetyl-1H-pyrrole- 2-carbaldehyde synthesis->product purification Column Chromatography imp1->purification imp2->purification imp3->purification product->purification

Technical Support Center: Formylation of 2-Acetylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the formylation of 2-acetylpyrrole. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific problems that may arise during the formylation of 2-acetylpyrrole, providing potential causes and recommended solutions.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Yield of Formylated Product 1. Deactivated Pyrrole Ring: The acetyl group is electron-withdrawing, deactivating the pyrrole ring towards electrophilic substitution. 2. Incomplete Vilsmeier Reagent Formation: Impurities in DMF or POCl₃, or incorrect stoichiometry. 3. Reaction Temperature Too Low: Insufficient energy for the reaction to proceed at a reasonable rate. 4. Hydrolysis of Vilsmeier Reagent: Presence of moisture in the reaction setup.1. Use a more reactive formylating agent or harsher reaction conditions (e.g., higher temperature, longer reaction time). 2. Use freshly distilled DMF and POCl₃. Ensure the correct molar ratios are used (typically 1:1 to 1:1.5 of pyrrole to Vilsmeier reagent). 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC. A typical range for Vilsmeier-Haack reactions is 0 °C to 80 °C.[1] 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Regioisomers) 1. Competitive Formylation at C4 and C5 positions: The acetyl group at C2 directs formylation to other available positions on the pyrrole ring. 2. Steric Hindrance: The bulkiness of the Vilsmeier reagent can influence the position of attack.1. Optimize reaction conditions to favor one isomer. Lower temperatures often favor the thermodynamically more stable product. 2. Modification of the Vilsmeier reagent (e.g., using different substituted formamides) might alter the regioselectivity.
Formation of a Dark, Tarry Substance (Polymerization) 1. Acid-Catalyzed Polymerization: The acidic conditions of the Vilsmeier-Haack and Reimer-Tiemann reactions can induce polymerization of the pyrrole ring.[2] 2. High Reaction Temperature: Elevated temperatures can accelerate polymerization.1. Maintain a low reaction temperature. 2. Use a less acidic formylating agent if possible. 3. Minimize reaction time.
Presence of Chlorinated Byproducts (Vilsmeier-Haack) 1. Reaction with the Vilsmeier Reagent: The chloroiminium ion (Vilsmeier reagent) can act as a chlorinating agent under certain conditions.[3]1. Use a minimal excess of the Vilsmeier reagent. 2. Control the reaction temperature carefully.
Formation of 3-Chloropyridine (Reimer-Tiemann) 1. Ciamician-Dennstedt Rearrangement: This is a known side reaction for pyrroles under Reimer-Tiemann conditions, leading to ring expansion.[4][5][6]1. Use an alternative formylation method like the Vilsmeier-Haack reaction, which does not typically lead to this rearrangement. 2. If the Reimer-Tiemann reaction must be used, carefully optimize the reaction conditions (e.g., base, temperature) to minimize this side reaction.
Difficult Purification of the Product 1. Similar Polarity of Products and Byproducts: Isomeric products and other side products may have similar polarities, making chromatographic separation challenging. 2. Presence of Polymeric Material: Tarry substances can interfere with extraction and chromatography.1. Utilize different chromatographic techniques (e.g., column chromatography with different solvent systems, preparative TLC, or HPLC). 2. Derivatization of the aldehyde to an imine or oxime might facilitate separation, followed by hydrolysis back to the aldehyde. 3. Triturate the crude product with a suitable solvent to remove some impurities before chromatography.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is most suitable for 2-acetylpyrrole?

A1: The Vilsmeier-Haack reaction is generally the most suitable method for formylating electron-rich heterocyclic compounds like pyrroles.[7][8][9] It is typically higher yielding and more regioselective than the Reimer-Tiemann or Duff reactions for this class of substrates.

Q2: At which position on the 2-acetylpyrrole ring is formylation most likely to occur?

A2: The acetyl group at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring. Electrophilic substitution, such as formylation, is directed to the remaining electron-rich positions. Therefore, formylation is expected to occur at the C4 or C5 position. The precise regioselectivity will depend on a balance of electronic and steric factors.

Q3: What is the mechanism of the primary side reactions in the Vilsmeier-Haack formylation of 2-acetylpyrrole?

A3: The primary side reactions are diformylation and chlorination. Diformylation can occur if the mono-formylated product is still sufficiently activated to react with another equivalent of the Vilsmeier reagent. Chlorination can occur through the reaction of the pyrrole with the chloroiminium ion of the Vilsmeier reagent.

Q4: Can I avoid the Ciamician-Dennstedt rearrangement when using the Reimer-Tiemann reaction on 2-acetylpyrrole?

A4: Avoiding the Ciamician-Dennstedt rearrangement completely in the Reimer-Tiemann reaction of pyrroles is challenging.[4][5][6] This reaction proceeds via a dichlorocarbene intermediate which can lead to the ring expansion to a 3-chloropyridine derivative. To minimize this, very careful control of reaction conditions is necessary, though switching to the Vilsmeier-Haack reaction is a more reliable strategy to prevent this specific side reaction.

Q5: How can I effectively purify the formylated 2-acetylpyrrole?

A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is commonly used. If separation is difficult, recrystallization or preparative thin-layer chromatography (TLC) can be attempted.

Quantitative Data Summary

The following table summarizes representative yields for the formylation of pyrrole derivatives under various conditions. Note that specific data for 2-acetylpyrrole is limited in the literature; these values are based on trends observed for similar substituted pyrroles.

Formylation MethodSubstrateDesired ProductSide Product(s)Yield of Desired Product (%)Yield of Side Product(s) (%)Reference
Vilsmeier-Haack1-Substituted Pyrroles2-Formylpyrrole3-Formylpyrrole70-905-15[10]
Vilsmeier-Haack2-Chloropyrrole5-Chloro-2-formylpyrrole(Z)-1-(3,5-dichloro-2-pyrrolylidene)-N,N-dimethylmethanamineModerateNot quantified[3]
Reimer-TiemannPyrrolePyrrole-2-carbaldehyde3-ChloropyridineLowSignificant[6][11]

Experimental Protocols

1. Vilsmeier-Haack Formylation of a Pyrrole Derivative (General Procedure)

This protocol is a general representation and may require optimization for 2-acetylpyrrole.

  • Reagents and Equipment:

    • 2-Acetylpyrrole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • 1,2-Dichloroethane (anhydrous)

    • Sodium acetate

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, heating mantle

    • Inert atmosphere (nitrogen or argon)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents) in anhydrous 1,2-dichloroethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to form the Vilsmeier reagent.

    • Cool the Vilsmeier reagent back to 0 °C and add a solution of 2-acetylpyrrole (1 equivalent) in anhydrous 1,2-dichloroethane dropwise, keeping the internal temperature below 5 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium acetate.

    • Stir the mixture vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt intermediate.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to isolate the desired formylated product.

Visualizations

Reaction Pathway for Vilsmeier-Haack Formylation of 2-Acetylpyrrole

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Iminium_salt Iminium Salt Intermediate Pyrrole 2-Acetylpyrrole Pyrrole->Iminium_salt + Vilsmeier Reagent Product Formylated 2-Acetylpyrrole Iminium_salt->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack formylation of 2-acetylpyrrole.

Potential Side Reactions in the Formylation of 2-Acetylpyrrole

Side_Reactions cluster_vilsmeier Vilsmeier-Haack Side Reactions cluster_reimer Reimer-Tiemann Side Reaction Start 2-Acetylpyrrole Diformyl Diformylated Product Start->Diformyl Excess Vilsmeier Reagent Chloro Chlorinated Product Start->Chloro Vilsmeier Reagent Polymer Polymerization Start->Polymer Acidic Conditions Ring_Expansion 3-Chloropyridine Derivative (Ciamician-Dennstedt) Start->Ring_Expansion CHCl₃, Base

Caption: Overview of potential side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield Observed Check_Reagents Check Reagent Purity (DMF, POCl₃) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Moisture Verify Anhydrous Setup Start->Check_Moisture Analyze_Byproducts Analyze Crude Product (NMR, MS) Start->Analyze_Byproducts Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Inert_Atmosphere Improve Inert Atmosphere Check_Moisture->Inert_Atmosphere Optimize_Purification Optimize Purification Analyze_Byproducts->Optimize_Purification

Caption: Troubleshooting workflow for low reaction yield.

References

"troubleshooting low conversion in 4-acetyl-1H-pyrrole-2-carbaldehyde reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-acetyl-1H-pyrrole-2-carbaldehyde. The information provided aims to address common challenges, particularly low conversion rates, encountered during reactions with this electron-deficient heterocyclic aldehyde.

Troubleshooting Guide: Low Conversion and Side Reactions

This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion in Knoevenagel Condensation

Question: I am attempting a Knoevenagel condensation with this compound and an active methylene compound, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in Knoevenagel condensations involving this compound is a common issue primarily due to the electronic properties of the starting material. The acetyl group at the 4-position is strongly electron-withdrawing, which deactivates the pyrrole ring and reduces the electrophilicity of the carbaldehyde at the 2-position. This reduced reactivity can hinder the initial nucleophilic attack by the carbanion of the active methylene compound.

Troubleshooting Steps:

  • Catalyst Selection and Loading: The choice of catalyst is critical. While weak bases like piperidine or triethylamine are often used, a stronger base or a different catalytic system may be necessary to facilitate the reaction with this deactivated aldehyde. Consider screening different catalysts and optimizing the catalyst loading. In some cases, a Lewis acid catalyst may be beneficial.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious as excessive heat can lead to polymerization or decomposition of the starting material and product.

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or DMSO can be effective. Some studies have shown that ionic liquids can enhance the rate of Knoevenagel condensations with heteroaromatic aldehydes.[1]

    • Water Removal: The Knoevenagel condensation is a reversible reaction that produces water. Removing water as it is formed can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Reaction Time: Due to the lower reactivity of the aldehyde, a longer reaction time may be required for the condensation to reach completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

dot

References

"alternative catalysts for the synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most widely employed method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-acetyl-1H-pyrrole. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring.

Q2: Are there alternative catalysts or reagents for this formylation?

A2: Yes, several alternative reagents can be used for the formylation of pyrroles, which may offer advantages in terms of milder reaction conditions or different regioselectivity. These include:

  • Rieche Formylation: This method uses dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[1][2]

  • Acetic Formic Anhydride: This reagent can be generated in situ from acetic anhydride and formic acid and can act as a formylating agent.[3][4]

  • Other Vilsmeier-type reagents: Different substituted formamides and activating agents can be used to generate alternative Vilsmeier reagents.

Q3: What is the expected regioselectivity for the formylation of 3-acetyl-1H-pyrrole?

A3: For 3-substituted pyrroles, electrophilic substitution, such as the Vilsmeier-Haack reaction, generally occurs at the C5 position, which is the most electron-rich and sterically accessible position on the pyrrole ring. Therefore, the formylation of 3-acetyl-1H-pyrrole is expected to predominantly yield this compound. However, the formation of other isomers is possible, especially under harsh reaction conditions.

Q4: What are some common challenges encountered during the synthesis of this compound?

A4: Researchers may encounter several challenges, including:

  • Low Reaction Yields: The acetyl group at the 3-position is electron-withdrawing, which can deactivate the pyrrole ring towards electrophilic substitution, leading to lower yields compared to unsubstituted or electron-rich pyrroles.

  • Formation of Side Products: Incomplete reactions or side reactions can lead to a mixture of products, complicating purification. Over-formylation or formylation at other positions of the pyrrole ring are potential side reactions.

  • Purification Difficulties: The product and starting material may have similar polarities, making chromatographic separation challenging. The product can also be sensitive to acidic or basic conditions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Deactivated Substrate: The electron-withdrawing acetyl group on the pyrrole ring reduces its reactivity. 2. Inactive Vilsmeier Reagent: The Vilsmeier reagent may not have formed correctly due to moisture or impure reagents. 3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.1. Increase Reaction Temperature: Carefully increase the reaction temperature to overcome the activation energy barrier. 2. Use Fresh Reagents: Ensure that DMF and POCl₃ are of high purity and handled under anhydrous conditions. 3. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.
Formation of Multiple Products (Poor Regioselectivity) 1. High Reaction Temperature: Elevated temperatures can sometimes lead to the formation of less-favored isomers. 2. Excess Vilsmeier Reagent: Using a large excess of the formylating agent might lead to di-formylation or other side reactions.1. Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).
Difficult Purification 1. Similar Polarity of Product and Starting Material: The acetyl and formyl groups can result in similar polarities between the starting material and the product. 2. Presence of Polymeric Byproducts: Pyrroles can be prone to polymerization under acidic conditions. 3. Product Instability: The product may be sensitive to the purification conditions.1. Optimize Chromatography: Use a high-resolution silica gel column and carefully select the eluent system. A gradient elution might be necessary. 2. Neutral Work-up: Ensure the reaction mixture is properly neutralized before work-up to minimize polymerization. 3. Mild Purification Techniques: Consider alternative purification methods such as crystallization if possible.

Data Presentation

Table 1: Comparison of Formylation Methods for Pyrrole Derivatives (General)

MethodCatalyst/ReagentTypical SubstrateTypical Yield (%)Reaction ConditionsReference(s)
Vilsmeier-Haack POCl₃, DMFElectron-rich pyrrolesGood to Excellent0 °C to reflux[1]
Rieche Formylation Dichloromethyl methyl ether, TiCl₄Electron-rich aromaticsGoodIce bath to room temp[1][2]
Acetic Formic Anhydride Acetic anhydride, Formic acidAmines, AlcoholsNot specified for pyrroles-20 °C to room temp[3][4]

Note: The yields and conditions are general and may vary significantly for the specific synthesis of this compound due to the electron-withdrawing nature of the acetyl group.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3-Acetyl-1H-pyrrole (General Procedure)

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Acetyl-1H-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Substrate: Cool the freshly prepared Vilsmeier reagent back to 0 °C. Dissolve 3-acetyl-1H-pyrrole (1 equivalent) in anhydrous DCE and add it dropwise to the Vilsmeier reagent.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes.

  • Extraction: Dilute the mixture with water and extract with DCM (3 x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Rieche Formylation (Alternative General Procedure)

This is a general protocol for the formylation of electron-rich aromatics and would require significant optimization for 3-acetyl-1H-pyrrole.

Materials:

  • 3-Acetyl-1H-pyrrole

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-acetyl-1H-pyrrole (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C.

  • Addition of Lewis Acid: Slowly add TiCl₄ (1.1 equivalents) dropwise to the solution, maintaining the temperature below 5 °C.

  • Addition of Formylating Agent: Add dichloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_vilsmeier Vilsmeier-Haack Formylation cluster_rieche Rieche Formylation (Alternative) v_reagent Vilsmeier Reagent Formation (DMF + POCl₃) v_reaction Reaction with 3-Acetyl-1H-pyrrole v_reagent->v_reaction v_workup Aqueous Work-up (Sodium Acetate) v_reaction->v_workup v_purification Purification (Column Chromatography) v_workup->v_purification product 4-Acetyl-1H-pyrrole- 2-carbaldehyde v_purification->product r_setup Substrate in DCM + TiCl₄ r_reaction Addition of Dichloromethyl methyl ether r_setup->r_reaction r_workup Aqueous Work-up (Ammonium Chloride) r_reaction->r_workup r_purification Purification (Column Chromatography) r_workup->r_purification r_purification->product start Start start->v_reagent start->r_setup

Caption: Synthetic workflows for this compound.

troubleshooting_logic start Experiment Start check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No increase_temp Increase Temperature check_yield->increase_temp Yes fresh_reagents Use Fresh Reagents check_yield->fresh_reagents Yes extend_time Extend Reaction Time check_yield->extend_time Yes success Successful Synthesis check_purity->success No optimize_temp Optimize Temperature check_purity->optimize_temp Yes control_stoich Control Stoichiometry check_purity->control_stoich Yes optimize_chrom Optimize Chromatography check_purity->optimize_chrom Yes increase_temp->check_yield fresh_reagents->check_yield extend_time->check_yield optimize_temp->check_purity control_stoich->check_purity optimize_chrom->check_purity

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 4-Acetyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure in the synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde. The synthesis is typically achieved through a one-pot Vilsmeier-Haack formylation and a subsequent Friedel-Crafts acylation of a pyrrole starting material.[1] Proper work-up is critical for isolating the pure product and achieving a good yield.

Troubleshooting Guide

This section addresses common issues encountered during the work-up of this compound, offering potential causes and solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete hydrolysis of the iminium salt intermediate.After quenching the reaction, ensure the mixture is stirred vigorously for a sufficient time, possibly with gentle heating, to facilitate complete hydrolysis to the aldehyde.
Acidic conditions during work-up leading to product degradation or polymerization.It is crucial to neutralize the reaction mixture thoroughly after the Vilsmeier-Haack reaction. Use of a buffered solution or a mild base like sodium bicarbonate or sodium acetate is recommended.
Product loss during extraction.This compound is a polar molecule. Use a sufficiently polar organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery from the aqueous layer.
Dark Oily or Tarry Product Residual acidic impurities causing polymerization or degradation of the pyrrole ring.Ensure complete neutralization of the reaction mixture. Washing the organic extracts with a mild base solution (e.g., saturated sodium bicarbonate) can help remove residual acids.
Formation of polymeric byproducts under harsh reaction or work-up conditions.Maintain careful temperature control during the reaction and work-up. Avoid excessively high temperatures.
Product Contaminated with Starting Material Incomplete reaction.Ensure sufficient reaction time and appropriate stoichiometry of reagents. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Difficulty in Purifying the Product by Column Chromatography Product is highly polar and streaks on the silica gel column.Use a more polar eluent system. A gradient elution starting from a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity can be effective. Adding a small amount of a polar solvent like methanol to the eluent system might be necessary.
Co-elution of impurities with the product.Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. A different stationary phase, such as alumina, could be explored if silica gel proves ineffective.
Presence of an Unexpected Byproduct Side reactions involving the acetyl group.While specific side reactions for the acetyl group in this context are not widely reported, it is advisable to perform the work-up under mild pH conditions to minimize the risk of hydrolysis or other transformations of the acetyl group.
Incomplete hydrolysis of the Vilsmeier intermediate, leading to chloro-iminium species.Ensure thorough hydrolysis during the work-up by stirring with an aqueous solution for an adequate amount of time.

Frequently Asked Questions (FAQs)

Q1: What is the general work-up procedure for the Vilsmeier-Haack synthesis of this compound?

A typical work-up procedure involves the following steps:

  • Quenching: The reaction mixture is cautiously poured into a mixture of ice and a neutralizing agent, such as a saturated solution of sodium bicarbonate or sodium acetate. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Neutralization: The pH of the aqueous solution is carefully adjusted to neutral or slightly basic (pH 7-8) to prevent acid-catalyzed decomposition of the product.

  • Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent like ethyl acetate or dichloromethane. This process should be repeated multiple times to maximize recovery.

  • Washing: The combined organic extracts are washed with water and then with a saturated brine solution to remove any remaining inorganic impurities and water.

  • Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel.

Q2: What is the best way to purify the crude this compound?

Due to the presence of two polar functional groups (acetyl and carbaldehyde), the product is expected to be a polar compound. Column chromatography on silica gel is the most common purification method. A gradient elution is often effective, starting with a solvent system of lower polarity (e.g., a mixture of hexanes and ethyl acetate) and gradually increasing the proportion of the more polar solvent. The exact solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TTC).

Q3: Is the acetyl group stable during the work-up procedure?

Generally, acetyl groups are stable under the mild basic or neutral conditions of a standard Vilsmeier-Haack work-up. However, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis. It is therefore recommended to perform the neutralization and washing steps without undue delay and at or below room temperature.

Q4: I see a lot of dark coloration in my crude product. What can I do?

Dark coloration often indicates the presence of polymeric byproducts or degradation of the pyrrole ring, which is sensitive to acidic conditions. To minimize this, ensure that the reaction mixture is thoroughly neutralized immediately after quenching. If the coloration persists, you can try treating the crude product solution with activated charcoal before filtration and concentration, though this may lead to some loss of the desired product.

Q5: What are some common byproducts to look out for?

While specific byproducts for this reaction are not extensively documented, potential impurities could include unreacted starting materials, products of incomplete formylation or acylation, and polymeric materials. If the hydrolysis of the Vilsmeier intermediate is incomplete, you might also have residual iminium salts.

Experimental Protocols

A general experimental protocol for the work-up and purification is provided below. Note that specific quantities and conditions may need to be optimized based on the scale of the reaction and the specific starting materials used.

Work-up Procedure:

  • After the reaction is deemed complete, the reaction mixture is cooled to 0 °C in an ice bath.

  • The cold reaction mixture is slowly and cautiously poured into a vigorously stirred beaker containing a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • The mixture is stirred at room temperature for 1-2 hours to ensure complete hydrolysis of the intermediate. The pH should be checked and adjusted to 7-8 if necessary.

  • The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with water, followed by a saturated brine solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification by Column Chromatography:

  • The crude product is dissolved in a minimal amount of dichloromethane or the initial eluent mixture.

  • A silica gel column is prepared using a suitable solvent system, for example, a mixture of hexane and ethyl acetate. The initial polarity should be low enough that the product has an Rf value of approximately 0.2-0.3 on a TLC plate.

  • The sample is loaded onto the column and eluted with the chosen solvent system. A gradient elution, where the polarity is gradually increased, may be necessary to separate the product from impurities.

  • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • The fractions containing the pure product are combined, and the solvent is evaporated to yield the purified this compound.

Visualizations

Experimental Workflow

experimental_workflow reaction Reaction Mixture quench Quenching (Ice & NaHCO3 soln.) reaction->quench 1. hydrolysis Hydrolysis quench->hydrolysis 2. neutralization Neutralization (pH 7-8) hydrolysis->neutralization 3. extraction Extraction (Ethyl Acetate) neutralization->extraction 4. washing Washing (Water & Brine) extraction->washing 5. drying Drying (Na2SO4) washing->drying 6. evaporation Solvent Evaporation drying->evaporation 7. crude_product Crude Product evaporation->crude_product 8. purification Column Chromatography crude_product->purification 9. pure_product Pure Product purification->pure_product 10.

Caption: General experimental workflow for the work-up of this compound.

Troubleshooting Logic

troubleshooting_logic start Work-up Issue low_yield Low Yield? start->low_yield dark_product Dark/Tarry Product? start->dark_product impure_product Impure Product? start->impure_product check_hydrolysis Incomplete Hydrolysis? -> Stir longer/heat gently low_yield->check_hydrolysis Yes check_neutralization Acidic Conditions? -> Ensure pH 7-8 low_yield->check_neutralization Yes check_extraction Poor Extraction? -> Use polar solvent, repeat low_yield->check_extraction Yes dark_product->check_neutralization Yes check_polymers Polymerization? -> Check temp, ensure neutralization dark_product->check_polymers Yes check_reaction Incomplete Reaction? -> Monitor with TLC impure_product->check_reaction Yes optimize_purification Purification Difficulty? -> Optimize eluent, consider alumina impure_product->optimize_purification Yes success Problem Resolved check_hydrolysis->success check_neutralization->success check_extraction->success check_polymers->success check_reaction->success optimize_purification->success

Caption: A troubleshooting decision tree for common work-up issues.

References

"preventing polymerization of pyrrole derivatives during synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Pyrrole Derivatives

Welcome to the technical support center for the synthesis of pyrrole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage the unwanted polymerization of pyrrole and its derivatives during your research and development workflows.

Frequently Asked Questions (FAQs)

Q1: My pyrrole starting material has darkened in color. Is it still usable?

A: Darkening (from colorless/pale yellow to brown or black) is a classic sign of oxidative polymerization. While it indicates some degradation, the material may still be usable after purification. It is highly recommended to purify pyrrole and its simple derivatives, which are prone to polymerization, immediately before use. The most common method is distillation under reduced pressure. Using darkened material directly can lead to significantly lower yields and complex purification challenges.

Q2: My reaction mixture turned dark brown/black shortly after adding an acid catalyst. What happened?

A: Pyrroles are electron-rich aromatic compounds that are highly susceptible to acid-catalyzed polymerization. The dark coloration is almost certainly due to the formation of insoluble polypyrrole oligomers or polymers, often referred to as "pyrrole black." This process is often rapid and irreversible.

Troubleshooting Steps:

  • Use Milder Acids: Switch from strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., AlCl₃, FeCl₃) to milder alternatives if your reaction chemistry allows. Examples include pyridinium p-toluenesulfonate (PPTS) or using a solid-supported acid catalyst that can be easily filtered off.

  • Slow Addition at Low Temperature: Add the acid catalyst slowly and at a reduced temperature (e.g., 0 °C or -78 °C) to control the initial exothermic reaction and minimize polymerization.

  • Protecting Groups: If the pyrrole nitrogen is unsubstituted (N-H), consider protecting it with a group like tosyl (Ts), Boc, or a silyl group (e.g., TIPS). This reduces the electron density of the ring and significantly inhibits acid-catalyzed polymerization.

Troubleshooting Guide: Preventing Polymerization

Issue 1: Reaction shows signs of polymerization (color change, precipitate) despite using fresh starting material.

This issue commonly arises from atmospheric oxygen, temperature, or residual impurities.

Solution Workflow:

The following diagram outlines a systematic approach to troubleshooting this common issue.

G Troubleshooting Workflow for Pyrrole Polymerization start Polymerization Observed? check_atmosphere Is the reaction under an inert atmosphere (N2 or Ar)? start->check_atmosphere Yes setup_inert Action: Purge solvent and reaction vessel. Use Schlenk line or glovebox. check_atmosphere->setup_inert No check_temp Was the reaction run at elevated temperatures? check_atmosphere->check_temp Yes success Problem Resolved setup_inert->success lower_temp Action: Reduce reaction temperature. Consider kinetics vs. stability. check_temp->lower_temp Yes check_inhibitor Was a polymerization inhibitor used? check_temp->check_inhibitor No lower_temp->success add_inhibitor Action: Add a radical scavenger (e.g., BHT, hydroquinone). check_inhibitor->add_inhibitor No check_inhibitor->success Yes add_inhibitor->success

Caption: A flowchart for diagnosing and solving common causes of pyrrole polymerization.

Issue 2: How can I choose the right conditions to minimize polymerization from the start?

Choosing the right combination of solvent, temperature, and additives is critical. The following table summarizes the impact of various parameters on the stability of a typical electron-rich pyrrole derivative.

Table 1: Impact of Reaction Conditions on Pyrrole Stability

ParameterConditionPolymerization RiskRationale
Atmosphere Air (Oxygen)High Oxygen acts as a radical initiator, leading to oxidative polymerization.
Inert (N₂ or Ar)Low Prevents oxidative pathways.
Temperature > 80 °CHigh Thermal energy can initiate polymerization, especially for sensitive derivatives.
20-40 °C (RT)Moderate Generally acceptable for robust derivatives, but risk increases with time.
< 0 °CLow Reduces reaction rates, including the rate of polymerization.
Solvent Protic (e.g., EtOH, H₂O)Moderate-High Can participate in protonation/deprotonation, potentially leading to acid-catalyzed pathways.
Aprotic Polar (e.g., DMF, MeCN)Moderate Generally good, but ensure purity as impurities (e.g., formic acid in DMF) can be problematic.
Aprotic Nonpolar (e.g., Toluene, Hexane)Low Often the safest choice for minimizing side reactions.
Additives Radical Inhibitor (e.g., BHT)Low Scavenges free radicals that initiate polymerization. Use in small quantities (0.1-1 mol%).
No InhibitorSubstrate Dependent Acceptable for stable, electron-poor pyrroles.

Key Experimental Protocols

Protocol 1: Purification of Pyrrole by Distillation Under Reduced Pressure

This protocol is essential for obtaining monomer-grade pyrrole suitable for sensitive reactions.

Materials:

  • Crude pyrrole (typically brown)

  • Calcium hydride (CaH₂) or Potassium hydroxide (KOH) pellets for drying/inhibiting

  • Round-bottom flask

  • Short-path distillation head with vacuum adapter

  • Receiving flask

  • Heating mantle and magnetic stirrer

  • Vacuum pump and pressure gauge

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry.

  • Drying: Add crude pyrrole to the round-bottom flask, followed by a small amount of KOH pellets (or CaH₂). The basic KOH neutralizes acidic impurities that catalyze polymerization.

  • Degassing: Stir the mixture at room temperature under vacuum for 15-20 minutes to remove dissolved air.

  • Distillation: Gently heat the flask while maintaining a stable vacuum. Collect the fraction that distills at the appropriate boiling point (e.g., for pyrrole, ~65 °C at 60 mmHg).

  • Storage: The freshly distilled, colorless pyrrole should be collected in a flask under an inert atmosphere (N₂ or Ar) and stored in a freezer, protected from light. For long-term storage, adding a small amount of a radical inhibitor like BHT is advisable.

The following diagram illustrates the general workflow for preparing and using a sensitive pyrrole derivative.

G Workflow for Handling Sensitive Pyrrole Derivatives cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_storage Product Handling distill 1. Distill Pyrrole (under vacuum, over KOH) degas 2. Degas Solvents (e.g., freeze-pump-thaw) setup 3. Assemble Dry Glassware (under N2 or Ar atmosphere) distill->setup cool 4. Cool to Low Temperature (e.g., 0 °C or -78 °C) setup->cool add 5. Add Reagents Slowly cool->add quench 6. Quench & Workup add->quench purify 7. Purify (e.g., Chromatography) quench->purify store 8. Store Product (cold, dark, inert atmosphere) purify->store

Caption: A generalized workflow for the synthesis and handling of sensitive pyrroles.

Validation & Comparative

Spectroscopic Analysis of 4-acetyl-1H-pyrrole-2-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-acetyl-1H-pyrrole-2-carbaldehyde. Due to the limited availability of experimentally derived public data for this specific compound, this guide leverages predicted data and compares it with experimentally confirmed data from structurally similar pyrrole derivatives. This approach allows for a robust understanding of the expected spectral characteristics of this compound and provides a valuable resource for researchers working with substituted pyrroles.

Comparison of Spectroscopic Data

The following tables summarize the key NMR and mass spectrometry data for this compound and its structural analogs.

Table 1: 1H NMR and 13C NMR Data of Pyrrole Derivatives

Compound1H NMR (ppm)13C NMR (ppm)Reference
This compound (Predicted)~9.5 (s, 1H, CHO), ~7.5 (d, 1H, H5), ~7.2 (d, 1H, H3), ~2.4 (s, 3H, COCH3), ~11.5 (br s, 1H, NH)~185 (CHO), ~195 (C=O), ~135 (C2), ~130 (C4), ~125 (C5), ~120 (C3), ~25 (CH3)N/A
Pyrrole-2-carboxaldehyde 9.57 (s, 1H, CHO), 7.24 (m, 1H, H5), 7.03 (m, 1H, H3), 6.31 (m, 1H, H4), 11.41 (br s, 1H, NH)Not Available[1]
5-(Trifluoroacetyl)-1H-pyrrole-2-carbaldehyde 9.61 (s, 1H, CHO), 6.95 (d, J = 3.7 Hz, 1H, H4), 6.67 (d, J = 3.7 Hz, 1H, H3)187.5 (CHO), 172.0 (q, J = 30.3 Hz, COCF3), 150.1 (C5), 139.6 (C2), 119.8 (C4), 118.4 (q, J = 292.7 Hz, CF3), 113.7 (C3)[2]

Table 2: Mass Spectrometry Data of Pyrrole Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)Reference
This compound C7H7NO2137.14Predicted: 137 (M+), 122, 94, 66[3]
Pyrrole-2-carboxaldehyde C5H5NO95.1095 (M+), 67, 39[4]
1-Ethyl-1H-pyrrole-2-carboxaldehyde C7H9NO123.15123 (M+), 94, 66[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for pyrrole derivatives, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified pyrrole derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube.

  • Data Acquisition: 1H and 13C NMR spectra are acquired on a 300 or 400 MHz NMR spectrometer. For 1H NMR, standard parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For 13C NMR, a spectral width of 0-200 ppm is typically used.

  • Data Processing: The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is a commonly used technique for this class of compounds.

  • Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Data is acquired over a relevant mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis, characterization, and data analysis of substituted pyrrole derivatives.

cluster_synthesis Synthesis start Starting Materials (e.g., Pyrrole) reaction Chemical Reaction (e.g., Vilsmeier-Haack & Friedel-Crafts) start->reaction purification Purification (e.g., Chromatography) reaction->purification product Purified Product (this compound) purification->product

Caption: General workflow for the synthesis of this compound.

cluster_analysis Spectroscopic Analysis cluster_nmr_data NMR Data Processing cluster_ms_data MS Data Processing cluster_interpretation Data Interpretation sample Purified Sample nmr NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms fid Raw FID Data nmr->fid raw_ms Raw Mass Data ms->raw_ms processing_nmr Fourier Transform, Phase & Baseline Correction fid->processing_nmr spectrum_nmr 1H & 13C NMR Spectra processing_nmr->spectrum_nmr interpretation Structural Elucidation spectrum_nmr->interpretation processing_ms Peak Detection & Mass Assignment raw_ms->processing_ms spectrum_ms Mass Spectrum processing_ms->spectrum_ms spectrum_ms->interpretation

Caption: Workflow for spectroscopic analysis and structural elucidation.

References

In Vitro Bioactivity of Compounds Derived from 4-acetyl-1H-pyrrole-2-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro biological activities of different classes of compounds synthesized from the versatile precursor, 4-acetyl-1H-pyrrole-2-carbaldehyde. The data presented here is compiled from studies on structurally related pyrrole derivatives, offering insights into their potential as anticancer and antimicrobial agents. Detailed experimental protocols and visual workflows are provided to aid researchers in the design and evaluation of novel therapeutic compounds based on this pyrrole scaffold.

Anticancer Activity of Pyrrole-Based Chalcones

Chalcones, a class of aromatic ketones, are a significant group of compounds that can be synthesized from this compound. While direct studies on chalcones from this specific precursor are limited in the available literature, research on derivatives from the structurally analogous 2-acetyl-1-methylpyrrole provides valuable comparative data on their cytotoxic effects against various cancer cell lines.

Data Presentation: Cytotoxicity of Pyrrole-Based Chalcones

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a series of pyrrole-based chalcones against human cancer cell lines, as determined by the MTT assay.

Compound IDA549 (Lung Carcinoma)HepG2 (Hepatocellular Carcinoma)C6 (Rat Glioma)NIH/3T3 (Mouse Fibroblast)
1 >100>100>100>100
2 68.34 ± 3.2975.21 ± 2.8786.11 ± 4.12>100
3 45.12 ± 2.1833.45 ± 1.9851.78 ± 3.01>100
4 28.98 ± 1.5441.23 ± 2.5639.87 ± 2.11>100
5 55.67 ± 3.1162.11 ± 3.4571.43 ± 4.01>100
Cisplatin (Control) 12.54 ± 0.8715.89 ± 1.0210.21 ± 0.76Not Reported

Data is representative of compounds where the acetylpyrrole moiety is condensed with various substituted aromatic aldehydes. Lower IC50 values indicate higher cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The synthesized pyrrole-based chalcones are dissolved in dimethyl sulfoxide (DMSO) and diluted with the growth medium to various concentrations. The cells are then treated with these concentrations and incubated for another 24 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow for Pyrrole-Based Chalcones cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Substituted Aromatic Aldehyde Substituted Aromatic Aldehyde Substituted Aromatic Aldehyde->Claisen-Schmidt Condensation Pyrrole-Based Chalcone Pyrrole-Based Chalcone Claisen-Schmidt Condensation->Pyrrole-Based Chalcone

Caption: Synthetic workflow for pyrrole-based chalcones.

Hypothetical Signaling Pathway for Chalcone-Induced Apoptosis Pyrrole-Based Chalcone Pyrrole-Based Chalcone Mitochondrial Stress Mitochondrial Stress Pyrrole-Based Chalcone->Mitochondrial Stress Induces Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Leads to Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Activates Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Executes

Caption: Hypothetical apoptosis signaling pathway.

Antimicrobial Activity of Pyrrole-Based Hydrazones/Schiff Bases

The carbaldehyde group of this compound is a reactive handle for the synthesis of hydrazones and Schiff bases, which are known to possess a wide range of biological activities. Studies on hydrazone-bridged thiazole-pyrrole derivatives provide a basis for comparing their antimicrobial efficacy.

Data Presentation: Antimicrobial Activity of Pyrrole-Based Hydrazones

The following table presents the minimum inhibitory concentration (MIC) in µg/mL of a series of hydrazone-bridged thiazole-pyrrole derivatives against various bacterial and fungal strains.

Compound IDStaphylococcus aureusEnterococcus faecalisEscherichia coliCandida albicans
HYD-1 1632>12864
HYD-2 81612832
HYD-3 3264>128128
HYD-4 486416
Chloramphenicol (Control) 8164Not Applicable
Ketoconazole (Control) Not ApplicableNot ApplicableNot Applicable8

Data is representative of compounds synthesized from pyrrole-2-carboxaldehydes. Lower MIC values indicate higher antimicrobial activity.

Experimental Protocol: Microbroth Dilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Synthetic Workflow

Synthetic Workflow for Pyrrole-Based Hydrazones/Schiff Bases cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Hydrazine/Amine Derivative Hydrazine/Amine Derivative Hydrazine/Amine Derivative->Condensation Reaction Pyrrole-Based Hydrazone/Schiff Base Pyrrole-Based Hydrazone/Schiff Base Condensation Reaction->Pyrrole-Based Hydrazone/Schiff Base

Caption: Synthesis of pyrrole-based hydrazones.

"spectroscopic comparison of 4-acetyl vs. 4-formyl-1H-pyrrole-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic compounds, substituted pyrroles stand out for their diverse applications in medicinal chemistry and materials science. Among these, the nuanced differences between isomers and closely related analogues can significantly impact their physicochemical properties and biological activities. This guide provides a detailed spectroscopic comparison of two such pyrrole derivatives: 4-acetyl-1H-pyrrole-2-carbaldehyde and 4-formyl-1H-pyrrole-2-carbaldehyde (also known as pyrrole-2,4-dicarbaldehyde). This analysis, supported by experimental and predicted data, offers researchers a valuable resource for the identification and characterization of these compounds.

Comparative Spectroscopic Data

Table 1: General and Mass Spectrometry Data

PropertyThis compound4-formyl-1H-pyrrole-2-carbaldehyde
Molecular Formula C₇H₇NO₂C₆H₅NO₂
Molecular Weight 137.14 g/mol 123.11 g/mol
Monoisotopic Mass 137.0477 g/mol 123.0320 g/mol
Mass Spectrometry (m/z) [M+H]⁺: 138.0550 (Predicted)[M]⁺: 123.03 (Experimental)

Table 2: ¹H NMR Spectral Data (Predicted)

Note: Experimental ¹H NMR data was not available. The following are predicted chemical shifts (δ) in ppm.

ProtonThis compound (Predicted)4-formyl-1H-pyrrole-2-carbaldehyde (Predicted)
NH ~10.0 - 11.0~10.0 - 11.0
H3 ~7.1 - 7.3~7.2 - 7.4
H5 ~7.0 - 7.2~7.1 - 7.3
CHO (C2) ~9.5 - 9.7~9.6 - 9.8
CH₃ (acetyl) ~2.4 - 2.6-
CHO (C4) -~9.8 - 10.0

Table 3: ¹³C NMR Spectral Data

Note: Some data points are from related derivatives and are noted as such.

CarbonThis compound (Predicted)4-formyl-1H-pyrrole-2-carbaldehyde (Derivative Data)
C2 ~133 - 135~131.5
C3 ~120 - 122~119.2
C4 ~125 - 127~125.5
C5 ~130 - 132~132.2
CHO (C2) ~178 - 180-
C=O (acetyl) ~192 - 194-
CH₃ (acetyl) ~26 - 28-
CHO (C4) -~192.4

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic MethodThis compound (Predicted)4-formyl-1H-pyrrole-2-carbaldehyde
IR (cm⁻¹) N-H stretch: 3300-3500C=O stretch (aldehyde): 1660-1680C=O stretch (ketone): 1680-1700C=C stretch: 1500-1600N-H stretch: ~3260C=O stretch (aldehyde): ~1660
UV-Vis (λmax) Not available293 nm in ethanol[1]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic comparison of two chemical compounds.

Spectroscopic_Comparison_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Synthesis_A Synthesis of This compound Purification_A Purification A Synthesis_A->Purification_A Synthesis_B Synthesis of 4-formyl-1H-pyrrole-2-carbaldehyde Purification_B Purification B Synthesis_B->Purification_B NMR_A NMR (¹H, ¹³C) Compound A Purification_A->NMR_A IR_A IR Compound A Purification_A->IR_A MS_A Mass Spec Compound A Purification_A->MS_A UV_A UV-Vis Compound A Purification_A->UV_A NMR_B NMR (¹H, ¹³C) Compound B Purification_B->NMR_B IR_B IR Compound B Purification_B->IR_B MS_B Mass Spec Compound B Purification_B->MS_B UV_B UV-Vis Compound B Purification_B->UV_B Comparison Comparative Analysis NMR_A->Comparison IR_A->Comparison MS_A->Comparison UV_A->Comparison NMR_B->Comparison IR_B->Comparison MS_B->Comparison UV_B->Comparison

Caption: General workflow for the synthesis, purification, and spectroscopic comparison of two chemical compounds.

Experimental Protocols

The synthesis of these pyrrole derivatives can be achieved through established organic chemistry methodologies. Below are generalized protocols based on literature precedents.

Synthesis of this compound

The synthesis of this compound can be accomplished via a one-pot Vilsmeier-Haack and subsequent Friedel-Crafts reaction[2].

Materials:

  • Pyrrole

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Acetyl chloride

  • A suitable Lewis acid catalyst (e.g., AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • The Vilsmeier reagent is prepared by the slow addition of POCl₃ to DMF at 0°C.

  • Pyrrole, dissolved in an anhydrous solvent, is added dropwise to the Vilsmeier reagent.

  • The reaction mixture is stirred at room temperature and then heated to ensure the completion of the formylation at the 2-position.

  • After cooling, the reaction mixture is subjected to a Friedel-Crafts acylation by the addition of acetyl chloride and a Lewis acid catalyst.

  • The reaction is quenched with ice-water and neutralized.

  • The product is extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.

Synthesis of 4-formyl-1H-pyrrole-2-carbaldehyde (Pyrrole-2,4-dicarbaldehyde)

The synthesis of pyrrole-2,4-dicarbaldehyde can be achieved through the Vilsmeier-Haack formylation of pyrrole-2-carbaldehyde.

Materials:

  • Pyrrole-2-carbaldehyde

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

  • Pyrrole-2-carbaldehyde is dissolved in an anhydrous solvent.

  • The Vilsmeier reagent, separately prepared from DMF and POCl₃, is added to the solution of pyrrole-2-carbaldehyde at a controlled temperature.

  • The reaction mixture is heated under reflux for several hours to facilitate the second formylation at the 4-position.

  • The reaction is then cooled and quenched by the addition of a sodium acetate solution.

  • The product is extracted, and the organic layer is washed and dried.

  • Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol-water, to yield the desired dicarbaldehyde.

Conclusion

The spectroscopic data, though incomplete in the experimental domain, provides a foundational basis for distinguishing between this compound and 4-formyl-1H-pyrrole-2-carbaldehyde. The key differentiating features are expected in the ¹H and ¹³C NMR spectra, with the presence of a methyl singlet and a distinct acetyl carbonyl carbon signal for the 4-acetyl derivative, versus an additional aldehyde proton and carbon signal for the 4-formyl analogue. The mass spectra will also clearly distinguish the two compounds based on their different molecular weights. This guide, combining available data with established synthetic protocols, serves as a practical tool for researchers working with these and related pyrrole compounds.

References

"efficacy of 4-acetyl-1H-pyrrole-2-carbaldehyde derivatives as enzyme inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy of Pyrrole Derivatives as Enzyme Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, derivatives of pyrrole have demonstrated significant potential as inhibitors of various key enzymes implicated in a range of diseases. This guide provides a comparative overview of the efficacy of specific 4-acyl-pyrrole derivatives as enzyme inhibitors, with a primary focus on cytosolic phospholipase A2 (cPLA2), alongside a broader look at other pyrrole-containing compounds targeting different enzyme classes. Due to a scarcity of published research specifically on 4-acetyl-1H-pyrrole-2-carbaldehyde derivatives, this guide leverages data from the closely related (4-acylpyrrol-2-yl)alkanoic acids.

Inhibition of Cytosolic Phospholipase A2 (cPLA2) by (4-Acylpyrrol-2-yl)alkanoic Acids

Cytosolic phospholipase A2 (cPLA2) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. Inhibition of cPLA2 is a key strategy for the development of anti-inflammatory therapeutics. Studies have explored the structure-activity relationship of (4-acylpyrrol-2-yl)alkanoic acids as cPLA2 inhibitors.

Quantitative Comparison of cPLA2 Inhibitors

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro inhibitory activity of selected (4-acylpyrrol-2-yl)alkanoic acid derivatives against cPLA2 from intact bovine platelets, compared to a standard inhibitor, arachidonyl trifluoromethyl ketone.

Compound IDR Group at Position 1Acyl Group at Position 4Linker to Alkanoic AcidIC50 (µM)[1]
65c -(CH2)5COOHDodecanoyl-(CH2)2COOH3.4[1]
66f -(CH2)8COOHDodecanoyl-CH2COOH3.3[1]
Alternative Inhibitor
Arachidonyl Trifluoromethyl KetoneN/AN/AN/A11[1]

Key Findings:

  • The introduction of a polar carboxylic acid group at the terminus of the 1-alkyl chain significantly enhances inhibitory potency.[1]

  • Compounds 65c and 66f demonstrated approximately 3-fold greater activity than the standard cPLA2 inhibitor, arachidonyl trifluoromethyl ketone.[1]

  • The length of the alkyl chain at position 1 influences activity, with inhibitory potency being lost when the chain exceeds a certain length, unless a polar functional group is introduced.[1]

Experimental Protocol: cPLA2 Inhibition Assay

The following is a generalized protocol for determining the cPLA2 inhibitory activity in intact platelets, based on methodologies described in the literature.

Objective: To determine the IC50 values of test compounds against cPLA2 by measuring the release of arachidonic acid.

Materials:

  • Bovine platelets

  • Test compounds (e.g., (4-acylpyrrol-2-yl)alkanoic acid derivatives)

  • Arachidonic acid standard

  • Calcimycin (ionophore)

  • Buffer solutions

  • Scintillation fluid

Procedure:

  • Platelet Preparation: Isolate and wash bovine platelets and resuspend them in a suitable buffer.

  • Pre-incubation with Inhibitor: Incubate the platelet suspension with various concentrations of the test compounds or vehicle control for a specified period.

  • Stimulation: Initiate the release of arachidonic acid by adding a stimulant such as calcimycin.

  • Extraction: After a defined incubation time, terminate the reaction and extract the lipids from the mixture.

  • Quantification: Separate the arachidonic acid from other lipids using techniques like thin-layer chromatography (TLC) and quantify the amount of released arachidonic acid, often through methods like liquid scintillation counting of a radiolabeled substrate.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Broader Perspective: Other Pyrrole Derivatives as Enzyme Inhibitors

While specific data on this compound derivatives is limited, the broader class of pyrrole-containing compounds has been extensively studied as inhibitors of other important enzyme families.

A. Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease.[2][3] Certain 1,3-diaryl-pyrrole derivatives have shown selective inhibition of BChE over AChE.[2]

Compound IDEnzyme TargetIC50 (µM)[2]
3o BChE5.37 ± 0.36[2]
3p BChE1.71 ± 0.087[2]
3s BChE3.76 ± 0.25[2]
Alternative Inhibitor
DonepezilAChE & BChEComparable to test compounds[2]

These compounds demonstrated no significant inhibition of AChE at concentrations up to 50 µM.[2]

B. Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrrole-based scaffolds, such as pyrrole indolin-2-one, are central to several multi-targeted kinase inhibitors used in oncology.[4] These compounds typically inhibit receptor tyrosine kinases like VEGFR and PDGFR, which are involved in angiogenesis.[4]

Additionally, pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of human protein kinase CK2, with the most promising compound showing an IC50 of 49 nM.[5]

Visualizing Molecular Pathways and Experimental Workflows

To better understand the context of enzyme inhibition by these derivatives, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

G Simplified cPLA2 Signaling Pathway Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor Signal Intracellular Signaling (e.g., Ca²⁺, MAPK) Receptor->Signal cPLA2 Cytosolic Phospholipase A2 (cPLA2) Signal->cPLA2 AA Arachidonic Acid (AA) cPLA2->AA Membrane Membrane Phospholipids Membrane->AA COX_LOX COX / LOX Enzymes AA->COX_LOX Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids Inhibitor 4-Acyl-Pyrrole Inhibitor Inhibitor->cPLA2 Inhibition

Caption: cPLA2 signaling pathway and point of inhibition.

G General Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Solution Preincubation Pre-incubate Enzyme with Inhibitor Enzyme_Prep->Preincubation Inhibitor_Prep Prepare Inhibitor Dilutions Inhibitor_Prep->Preincubation Substrate_Prep Prepare Substrate Solution Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Preincubation->Reaction_Start Incubation Incubate at Optimal Temperature Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Measurement Measure Product Formation (e.g., Spectrophotometry) Reaction_Stop->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

References

Lacking Sufficient Data for a Comparative Analysis of 4-acetyl-1H-pyrrole-2-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature has revealed a significant gap in publicly available data regarding the structure-activity relationship (SAR) of 4-acetyl-1H-pyrrole-2-carbaldehyde analogs. While the synthesis of the parent compound, this compound, has been documented, there is a notable absence of studies that systematically synthesize and evaluate a series of its analogs for specific biological activities.

The conducted literature search did yield information on the broader class of pyrrole-2-carboxaldehydes and SAR studies of other, structurally distinct pyrrole derivatives. These studies highlight the diverse biological potential of the pyrrole scaffold in areas such as anticancer, antimicrobial, and anti-inflammatory research. However, this general information does not provide the specific, quantitative data needed to compare the performance of this compound analogs with alternatives.

To fulfill the request for a detailed comparison guide, including data tables and experimental protocols, further primary research would be required. This would involve the chemical synthesis of a library of this compound analogs and their subsequent screening in relevant biological assays to generate the necessary quantitative data. Without such foundational research, any attempt to create a comparative guide would be speculative and lack the required experimental support.

Therefore, we are unable to provide the requested content at this time due to the absence of the necessary primary research data in the public domain.

A Comparative Guide to Analytical Techniques for the Confirmation of 4-acetyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of a synthesized compound is a cornerstone of chemical research and development, ensuring the validity of subsequent biological and pharmacological studies. This guide provides a comparative overview of key analytical techniques for confirming the identity of 4-acetyl-1H-pyrrole-2-carbaldehyde, a substituted pyrrole of interest in medicinal chemistry. We present a comparison with structurally similar, commercially available alternatives—2-acetyl-1H-pyrrole and 1H-pyrrole-2-carbaldehyde —and provide expected data based on published information and spectral prediction.

Data Presentation: A Comparative Analysis

The following table summarizes the expected quantitative data from various analytical techniques for this compound and its potential alternatives. This data serves as a benchmark for researchers aiming to confirm the identity and purity of their synthesized compound.

Analytical TechniqueThis compound2-acetyl-1H-pyrrole1H-pyrrole-2-carbaldehyde
¹H NMR (δ, ppm)~9.5 (s, 1H, CHO), ~7.2 (d, 1H, H5), ~7.0 (d, 1H, H3), ~2.4 (s, 3H, COCH₃), ~11.5 (br s, 1H, NH)~6.9 (m, 1H, H5), ~6.8 (m, 1H, H3), ~6.2 (m, 1H, H4), ~2.4 (s, 3H, COCH₃), ~9.0 (br s, 1H, NH)[1][2]~9.5 (s, 1H, CHO), ~7.2 (m, 1H, H5), ~7.0 (m, 1H, H3), ~6.3 (m, 1H, H4), ~11.4 (br s, 1H, NH)[3]
¹³C NMR (δ, ppm)~185 (CHO), ~195 (C=O), ~140 (C2), ~135 (C4), ~125 (C5), ~120 (C3), ~26 (CH₃)~190 (C=O), ~132 (C2), ~125 (C5), ~116 (C3), ~110 (C4), ~26 (CH₃)~180 (CHO), ~135 (C2), ~126 (C5), ~122 (C3), ~112 (C4)
IR Spectroscopy (cm⁻¹)~3300 (N-H), ~1680 (C=O, aldehyde), ~1660 (C=O, ketone), ~1550, 1450 (C=C, C-N)~3300 (N-H), ~1650 (C=O), ~1550, 1450 (C=C, C-N)~3300 (N-H), ~1670 (C=O), ~1550, 1450 (C=C, C-N)[4][5]
Mass Spectrometry (m/z)Expected [M+H]⁺: 138.0550[6][M]⁺: 109.05[M]⁺: 95.04

Experimental Workflow and Logical Relationships

The conclusive identification of this compound is achieved through a systematic workflow that integrates multiple analytical techniques. Each method provides a unique piece of structural information, and their combined interpretation leads to an unambiguous confirmation of the compound's identity.

Workflow for the Identification of this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ir IR Spectroscopy purification->ir hplc HPLC/UPLC Analysis purification->hplc data_analysis Spectral Data Analysis & Comparison nmr->data_analysis ms->data_analysis ir->data_analysis hplc->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra at room temperature.

  • Data Analysis: Process the spectra using appropriate software. The chemical shifts (δ), coupling constants (J), and integrations of the proton signals, along with the chemical shifts of the carbon signals, are used to elucidate the molecular structure.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the N-H stretch, C=O stretches for the aldehyde and ketone, and C=C and C-N vibrations of the pyrrole ring.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with either Electron Ionization (EI) or Electrospray Ionization (ESI) sources. High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.

  • Sample Preparation: For EI, a dilute solution in a volatile solvent is introduced into the instrument. For ESI, a dilute solution in a polar solvent (e.g., methanol or acetonitrile) is infused into the source.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak (e.g., [M]⁺ or [M+H]⁺). The fragmentation pattern can provide further structural information. HRMS data is used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and a suitable solvent delivery system.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm or the λmax of the compound).

  • Data Analysis: The retention time (Rt) is a characteristic property of the compound under specific chromatographic conditions and can be used for identification and purity assessment by comparing it to a reference standard.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the interplay of the analytical techniques in confirming the molecular structure.

Interrelation of Analytical Techniques for Structural Elucidation cluster_techniques Analytical Techniques cluster_info Information Obtained compound This compound (Unknown Sample) nmr NMR (Connectivity, Chemical Environment) compound->nmr ms MS (Molecular Weight, Formula) compound->ms ir IR (Functional Groups) compound->ir hplc HPLC (Purity, Retention Time) compound->hplc nmr_info Proton & Carbon Skeleton nmr->nmr_info ms_info C₇H₇NO₂ ms->ms_info ir_info N-H, C=O (aldehyde & ketone) ir->ir_info hplc_info Purity >95% hplc->hplc_info structure Confirmed Structure nmr_info->structure ms_info->structure ir_info->structure hplc_info->structure

Caption: The convergence of data from multiple analytical techniques for structural confirmation.

By employing a combination of these powerful analytical techniques and comparing the obtained data with the expected values, researchers can confidently confirm the identity and purity of this compound, paving the way for its use in further scientific investigation.

References

Safety Operating Guide

Prudent Disposal of 4-acetyl-1H-pyrrole-2-carbaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of analogous compounds like 2-acetylpyrrole and pyrrole-2-carboxaldehyde, which are known to cause skin, eye, and respiratory irritation, the following PPE is mandatory[1][2]:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator may be necessary[3].

Store 4-acetyl-1H-pyrrole-2-carbaldehyde in a cool, dry, and well-ventilated area, away from oxidizing agents[4].

Quantitative Data for Related Pyrrole Compounds

While specific quantitative hazard data for this compound is not available, the following table summarizes information for structurally related compounds to provide a contextual understanding of potential hazards.

Property2-AcetylpyrrolePyrrole-2-carboxaldehyde
Molecular Formula C₆H₇NOC₅H₅NO
Molecular Weight 109.13 g/mol 95.10 g/mol
Boiling Point Not available217-219 °C
Melting Point Not available43-46 °C
Hazard Statements Not availableCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][3].
Storage Temperature Store in a cool, dry, well-ventilated area[4].2-8°C

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all applicable federal, state, and local environmental regulations. The primary method of disposal is through a licensed chemical waste disposal company[1][5].

1. Waste Identification and Segregation:

  • Clearly label the waste container with the full chemical name: "this compound".
  • Do not mix with other chemical wastes unless explicitly approved by your institution's environmental health and safety (EHS) office.

2. Containerization:

  • Use a chemically compatible and properly sealed container for waste collection.
  • Ensure the exterior of the container is clean and free of contamination.

3. Small Spills and Residue Management:

  • For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand).
  • Carefully sweep or scoop up the absorbed material and place it into a designated chemical waste container[2][6].
  • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
  • Avoid generating dust during cleanup[2].

4. Disposal of Empty Containers:

  • Empty containers must be triple-rinsed with a suitable solvent.
  • The rinsate should be collected and disposed of as hazardous waste.
  • After thorough cleaning, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.

5. Contacting a Licensed Waste Disposal Service:

  • Arrange for the collection of the chemical waste by a certified hazardous waste disposal company.
  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical name and any known hazards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Have this compound waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe assess_waste Assess Waste: - Pure compound? - Contaminated material? - Empty container? spill_cleanup Small Spill or Residue? assess_waste->spill_cleanup rinse_container Triple-rinse empty container with a suitable solvent assess_waste->rinse_container Empty Container ppe->assess_waste absorb_spill Absorb with inert material (e.g., vermiculite) spill_cleanup->absorb_spill Yes collect_waste Collect waste in a -labeled, sealed container spill_cleanup->collect_waste No absorb_spill->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) Office collect_waste->contact_ehs licensed_disposal Arrange for pickup by a licensed waste disposal company contact_ehs->licensed_disposal end End: Proper Disposal licensed_disposal->end dispose_rinsate Collect rinsate as hazardous waste rinse_container->dispose_rinsate dispose_rinsate->collect_waste

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Acetyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 4-acetyl-1H-pyrrole-2-carbaldehyde. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to mitigate risks of exposure. The following table summarizes the required PPE for various tasks.

Task CategoryRequired Personal Protective Equipment
General Laboratory Use Chemical safety goggles, nitrile gloves (or other chemically resistant gloves), lab coat, closed-toe shoes.[11]
Handling Open Chemicals Chemical splash goggles, face shield, chemically resistant gloves (e.g., neoprene or butyl rubber), flame-retardant lab coat, and appropriate respiratory protection if not handled in a fume hood.[12][13][14][15]
Emergency (Spill/Fire) Full-face respirator with appropriate cartridges, chemically resistant suit, heavy-duty gloves, and chemical-resistant boots.[12][13]

Standard Operating Procedure for Handling

Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and preventing accidents.

Preparation and Handling
  • Pre-Handling Check: Before starting any procedure, ensure that all necessary PPE is readily available and in good condition. Verify that safety equipment, such as eyewash stations and safety showers, is accessible and functional.[3]

  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors.[2][3]

  • Dispensing: When transferring the chemical, use appropriate tools (e.g., spatula, non-sparking tools) to minimize dust or aerosol generation.[2] Avoid all personal contact, including inhalation.[8]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[9] Keep containers tightly closed when not in use.[2][9]

Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for safe handling of this compound.

Disposal Plan

Proper disposal is a critical final step to ensure environmental and personnel safety. All materials contaminated with this compound are to be treated as hazardous waste.[1]

Waste Segregation and Disposal
  • Waste Collection: Collect all waste materials, including unused product, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and chemically resistant container.[1]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound".[1]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2][6] Do not dispose of this chemical down the drain.[2]

By strictly following these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most current safety information.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.